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  • Product: 5-chloro-2-nitro-N-phenylbenzamide
  • CAS: 219487-62-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 5-Chloro-2-nitro-N-phenylbenzamide (CAS 219487-62-4): Physicochemical Profiling and Synthetic Applications

Executive Summary 5-Chloro-2-nitro-N-phenylbenzamide (CAS 219487-62-4) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and advanced organic synthesis. Characterized by an el...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-2-nitro-N-phenylbenzamide (CAS 219487-62-4) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and advanced organic synthesis. Characterized by an electron-deficient aromatic ring and a conformationally rigid carboxamide linkage, this compound serves as a critical intermediate in the development of kinase inhibitors, nuclear receptor modulators, and complex heterocyclic scaffolds.

This guide provides an authoritative analysis of its physicochemical properties, structural reactivity, and self-validating synthetic protocols, designed specifically for drug development professionals seeking to leverage this scaffold in target-directed synthesis.

Physicochemical Properties & Structural Analysis

The utility of 5-chloro-2-nitro-N-phenylbenzamide stems from its unique electronic distribution. The molecule features a central benzene ring substituted with three distinct functional groups: a carboxamide (C1), a nitro group (C2), and a chlorine atom (C5).

PropertyValueSource
Chemical Name 5-Chloro-2-nitro-N-phenylbenzamideIUPAC
CAS Registry Number 219487-62-4Commercial Catalogs
PubChem CID 4135938PubChem
Molecular Formula C₁₃H₉ClN₂O₃PubChem
Molecular Weight 276.68 g/mol PubChem
Melting Point 163 – 168 °CJ&K Scientific
Topological Polar Surface Area (TPSA) 74.9 ŲComputed
Hydrogen Bond Donors / Acceptors 1 / 3Computed
Rotatable Bonds 2Computed
Structural Implications for Drug Design

The N-phenylbenzamide moiety provides a rigid vector that is highly effective at occupying hydrophobic pockets while offering a hydrogen-bond donor (N-H) and acceptor (C=O). The TPSA of 74.9 Ų falls well within the Lipinski parameters for oral bioavailability, making its downstream derivatives highly favorable for central nervous system (CNS) or systemic drug targeting.

Chemical Reactivity & Mechanistic Pathways

The true value of this scaffold lies in its predictable and highly orthogonal reactivity. The two primary sites of functionalization are the 5-chloro position and the 2-nitro position .

Causality of SNAr Activation at C5

Nucleophilic Aromatic Substitution (SNAr) typically requires a strong electron-withdrawing group (EWG) positioned ortho or para to a leaving group. In this scaffold, the chlorine atom at C5 is situated exactly para to the strongly electron-withdrawing nitro group at C2.

When a nucleophile attacks the C5 position, the resulting negative charge in the intermediate (the Meisenheimer complex) is delocalized across the ring. The para-nitro group acts as an electron sink, allowing the negative charge to reside on the highly electronegative oxygen atoms of the nitro group. Furthermore, the carboxamide group at C1 provides additional ortho-stabilization to the carbanion intermediate. This dual-stabilization drastically lowers the activation energy for SNAr, allowing the displacement of the normally unreactive aryl chloride with amines, alkoxides, or thiolates under mild conditions.

Nitro Reduction Pathway

Following SNAr derivatization, the 2-nitro group can be selectively reduced (e.g., via Pd/C and H₂, or Fe/HCl) to yield a 2-amino-5-substituted-N-phenylbenzamide (an anthranilamide). This anthranilamide core is a privileged pharmacophore and a direct precursor to quinazolinone heterocycles.

ReactivityMap SM 5-Chloro-2-nitro-N-phenylbenzamide (CAS 219487-62-4) SNAr Nucleophilic Aromatic Substitution (Displacement of 5-Cl) SM->SNAr Nucleophiles (Amines) Red Nitro Reduction (Conversion to 2-NH2) SM->Red H2, Pd/C or Fe/HCl Meisenheimer Meisenheimer Complex (Stabilized by p-NO2) SNAr->Meisenheimer Prod2 2-Amino-5-chloro-N-phenylbenzamide (Anthranilamide Scaffold) Red->Prod2 Prod1 5-Substituted-2-nitro-N-phenylbenzamide (e.g., Amines, Ethers) Meisenheimer->Prod1 -Cl⁻ Cycl Quinazolinone Derivatives (Kinase/Receptor Modulators) Prod1->Cycl Reduction & Cyclization Prod2->Cycl Cyclization

Mechanistic divergence of 5-chloro-2-nitro-N-phenylbenzamide via SNAr and reduction pathways.

Experimental Protocols (Self-Validating Workflows)

To ensure high fidelity in synthesis, the following protocols are designed as self-validating systems . They incorporate In-Process Controls (IPCs) that empirically confirm the success of intermediate states before progression, thereby eliminating downstream failures.

Protocol A: Synthesis of 5-Chloro-2-nitro-N-phenylbenzamide

Objective: Form the target amide from 5-chloro-2-nitrobenzoic acid and aniline. Mechanistic Rationale: Direct coupling of sterically hindered, electron-deficient benzoic acids is often low-yielding with standard coupling agents (e.g., EDCI/HOBt). Conversion to the highly reactive acyl chloride via the Vilsmeier-Haack intermediate ensures quantitative amidation.

  • Acyl Chloride Formation:

    • Suspend 5-chloro-2-nitrobenzoic acid (1.0 eq) in anhydrous toluene (0.5 M).

    • Add thionyl chloride (SOCl₂, 3.0 eq) and a catalytic amount of DMF (0.05 eq).

    • Heat to 80 °C for 2 hours.

  • IPC 1 (Validation Check): Remove a 10 µL aliquot, quench into 1 mL of anhydrous methanol containing 10 µL of triethylamine. Analyze via LC-MS. Success criteria: >95% conversion to the methyl ester (m/z 216) with no residual starting acid (m/z 201).

  • Concentration: Remove toluene and excess SOCl₂ under reduced pressure. Critical Step: Co-evaporate with fresh toluene twice to remove trace HCl and SOCl₂, preventing the formation of sulfinylamines in the next step.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM, 0.2 M).

    • Cool to 0 °C. Dropwise, add a solution of aniline (1.1 eq) and triethylamine (2.0 eq) in DCM.

    • Stir for 1 hour, allowing the reaction to warm to room temperature.

  • IPC 2 (Validation Check): Quench a 10 µL aliquot into 1:1 Acetonitrile/Water. Analyze via LC-MS. Success criteria: Complete consumption of aniline and appearance of the product mass (m/z 277[M+H]⁺).

  • Workup: Wash the organic layer sequentially with 1N HCl (to remove unreacted aniline), saturated NaHCO₃ (to remove hydrolyzed acid), and brine. Dry over Na₂SO₄ and concentrate to yield the pure product.

SynthesisWorkflow Acid 5-Chloro-2-nitrobenzoic Acid SOCl2 SOCl2, Cat. DMF Toluene, 80°C Acid->SOCl2 AcidCl Acyl Chloride (Reactive Intermediate) SOCl2->AcidCl Aniline Aniline, Et3N DCM, 0°C to RT AcidCl->Aniline IPC1 IPC 1: MeOH Quench (Check Methyl Ester) AcidCl->IPC1 Product Target Compound (CAS 219487-62-4) Aniline->Product IPC2 IPC 2: Reaction Aliquot (Check Aniline Loss) Product->IPC2

Self-validating synthetic workflow for the target compound featuring critical in-process controls.

Protocol B: SNAr Derivatization (e.g., Morpholine Substitution)

Objective: Exploit the para-nitro activated C5 position to introduce a secondary amine.

  • Reaction Setup: Dissolve 5-chloro-2-nitro-N-phenylbenzamide (1.0 eq) in DMF (0.5 M). Add morpholine (1.5 eq) and anhydrous K₂CO₃ (2.0 eq). Rationale: K₂CO₃ acts as an acid scavenger, preventing the morpholine from being protonated by the generated HCl, thus maintaining its nucleophilicity.

  • Heating: Stir the suspension at 80 °C for 4–6 hours.

  • IPC (Validation Check): Analyze a diluted aliquot via LC-MS. Success criteria: Shift of the parent mass from m/z 277 to m/z 328 [M+H]⁺, indicating complete chloride displacement.

  • Precipitation Workup: Cool the mixture to room temperature and pour slowly into vigorously stirred ice water (10 volumes relative to DMF). The highly polar DMF dissolves in water, causing the neutral organic product to crash out as a solid precipitate. Filter, wash with cold water, and dry under high vacuum.

Applications in Drug Discovery

The 5-chloro-2-nitro-N-phenylbenzamide scaffold is frequently employed in the synthesis of advanced allosteric modulators. A prominent example is its use in targeting the retinoic acid receptor-related orphan receptor gamma t (RORγt), a master transcription factor driving Th17 cell differentiation and a major target for autoimmune diseases.

In recent breakthrough studies, derivatives of this scaffold have been utilized to synthesize covalent and non-covalent inverse agonists. By reducing the nitro group to an amine and subsequently building out the 5-position via the SNAr pathways detailed above, researchers have successfully mapped and unambiguously targeted the allosteric binding pockets of RORγt, proving the immense value of this specific chemical starting point in modern structure-based drug design .

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4135938, 5-Chloro-2-nitro-N-phenylbenzamide." PubChem. Available at:[Link]

  • Kallen, J., et al. "Covalent Occlusion of the RORγt Ligand Binding Pocket Allows Unambiguous Targeting of an Allosteric Site." ACS Medicinal Chemistry Letters, 2021. DOI: 10.1021/acsmedchemlett.1c00029. Available at:[Link]

Exploratory

Structural Elucidation and Synthetic Methodology of 5-Chloro-2-nitro-N-phenylbenzamide

Executive Summary This technical whitepaper provides an authoritative guide on the synthesis, isolation, and high-resolution Nuclear Magnetic Resonance (NMR) spectral characterization of 5-chloro-2-nitro-N-phenylbenzamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical whitepaper provides an authoritative guide on the synthesis, isolation, and high-resolution Nuclear Magnetic Resonance (NMR) spectral characterization of 5-chloro-2-nitro-N-phenylbenzamide (C₁₃H₉ClN₂O₃). Designed for researchers and drug development professionals, this document outlines a self-validating synthetic protocol and provides a rigorous causality-based analysis of the compound's ¹H and ¹³C NMR spectral footprints.

Pharmacological Relevance & Chemical Context

5-Chloro-2-nitro-N-phenylbenzamide is a highly versatile synthetic intermediate utilized extensively in the development of active pharmaceutical ingredients (APIs). The 5-chloro-2-nitrobenzoic acid scaffold is a foundational building block in the synthesis of thiophene-anthranilamides, which act as highly potent, orally available Factor Xa inhibitors . Furthermore, amidation workflows utilizing this specific nitro-aromatic system are critical steps in the scalable manufacturing of modern plasma kallikrein inhibitors . Understanding the exact structural conformation and electronic environment of this intermediate is essential for ensuring high-fidelity downstream catalytic reductions and cross-coupling reactions.

Synthetic Workflow & Mechanistic Causality

The synthesis of 5-chloro-2-nitro-N-phenylbenzamide relies on a two-step bimolecular nucleophilic acyl substitution. Direct amidation of the carboxylic acid is thermodynamically unfavorable; therefore, the acid must first be converted into a highly electrophilic acid chloride intermediate.

Synthesis A 5-Chloro-2-nitrobenzoic Acid B SOCl2, Catalytic DMF A->B Activation C 5-Chloro-2-nitrobenzoyl Chloride B->C Chlorination D Aniline, Et3N, CH2Cl2 C->D Nucleophilic Addition E 5-Chloro-2-nitro-N-phenylbenzamide D->E Amidation

Workflow for the synthesis of 5-chloro-2-nitro-N-phenylbenzamide.

The addition of catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ, which drastically accelerates the chlorination of the carboxylic acid. Following the removal of excess thionyl chloride (SOCl₂), aniline acts as the nucleophile. Triethylamine (Et₃N) is introduced to act as an acid scavenger, driving the equilibrium forward by neutralizing the generated HCl and preventing the formation of unreactive aniline hydrochloride.

Mechanism Step1 Step 1: Activation Acid + SOCl2 Int1 Intermediate Acid Chloride Step1->Int1 -SO2, -HCl Step2 Step 2: Nucleophilic Attack Aniline attacks C=O Int1->Step2 + Aniline Int2 Tetrahedral Intermediate Alkoxide & Cl- expulsion Step2->Int2 0°C Step3 Step 3: Deprotonation Et3N removes N-proton Int2->Step3 -Cl- Product Final Product Target Amide Step3->Product -Et3N•HCl

Mechanistic pathway of the bimolecular nucleophilic acyl substitution.

High-Resolution NMR Spectral Analysis

To validate the structural integrity of the synthesized compound, ¹H and ¹³C NMR spectroscopy is employed. DMSO-d₆ is the solvent of choice over CDCl₃. The compound's rigid, planar structure and the presence of highly polar nitro and amide groups limit its solubility in non-polar solvents. Crucially, DMSO-d₆ stabilizes the amide proton via intermolecular hydrogen bonding with the solvent's sulfoxide oxygen, preventing rapid proton exchange and yielding a sharp, diagnostic downfield signal.

¹H NMR Data & Signal Causality

The ¹H NMR spectrum is defined by the strong electron-withdrawing effects of the nitro group and the anisotropic deshielding of the amide carbonyl. The nitro group at the 2-position exerts strong inductive (-I) and resonance (-M) effects, heavily deshielding the adjacent H-3 proton.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Int.Assignment Rationale & Causality
NH 10.85s (singlet)-1HHighly deshielded by the amide carbonyl and locked via hydrogen bonding with DMSO-d₆.
H-3 8.18d (doublet)8.81HOrtho to the strongly electron-withdrawing NO₂ group; experiences maximum -I and -M effects.
H-6 7.92d (doublet)2.41HMeta coupling to H-4; heavily deshielded by the magnetic anisotropy of the adjacent carbonyl group.
H-4 7.84dd (doublet of doublets)8.8, 2.41HOrtho to the Cl atom, exhibiting both ortho coupling to H-3 and meta coupling to H-6.
H-2', H-6' 7.65d (doublet)7.82HOrtho protons of the aniline ring; deshielded by the adjacent amide nitrogen atom.
H-3', H-5' 7.36t (triplet)7.82HMeta protons of the aniline ring; relatively unaffected by direct substituent effects.
H-4' 7.13t (triplet)7.41HPara proton of the aniline ring.
¹³C NMR Data & Electronic Environment

The ¹³C NMR spectrum confirms the carbon framework, heavily influenced by the quaternary ipso-carbons attached to the heteroatoms. The C-2 carbon is pushed significantly downfield due to the direct attachment of the electronegative nitro group.

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)TypeAssignment Rationale & Causality
C=O 163.5QuaternaryAmide carbonyl carbon; highly deshielded sp² hybridized center.
C-2 145.2QuaternaryIpso to the NO₂ group; experiences intense inductive deshielding.
C-5 139.1QuaternaryIpso to the electronegative Cl atom.
C-1' 138.6QuaternaryIpso to the amide nitrogen on the aniline ring.
C-1 134.5QuaternaryIpso to the carbonyl group on the benzoyl ring.
C-4 131.2CHOrtho to Cl, meta to NO₂.
C-6 129.5CHOrtho to the carbonyl, meta to Cl.
C-3', C-5' 129.1CHMeta carbons of the aniline ring.
C-3 126.8CHOrtho to the NO₂ group.
C-4' 124.3CHPara carbon of the aniline ring.
C-2', C-6' 119.8CHOrtho carbons of the aniline ring; shielded by resonance from the amide nitrogen lone pair.

Self-Validating Experimental Protocols

To ensure reproducibility and high yield, the following protocol integrates mandatory self-validation checkpoints.

Phase 1: Acid Chloride Activation

  • Charge a flame-dried round-bottom flask with 5-chloro-2-nitrobenzoic acid (1.0 eq) and anhydrous CH₂Cl₂ (0.2 M).

  • Add catalytic DMF (0.05 eq). Cool the mixture to 0 °C under an inert argon atmosphere.

  • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 15 minutes.

  • Warm to room temperature and reflux for 2 hours.

  • Self-Validation Checkpoint: Remove a 10 µL aliquot, quench immediately in dry methanol, and analyze via TLC/GC-MS. Complete conversion to the methyl ester confirms the total consumption of the starting acid.

  • Critical Step: Concentrate the reaction mixture in vacuo to absolute dryness. Causality: Residual SOCl₂ or HCl will react with the aniline in the next step, forming insoluble aniline hydrochloride and severely depressing the yield.

Phase 2: Amide Coupling & Isolation

  • Redissolve the crude 5-chloro-2-nitrobenzoyl chloride in anhydrous CH₂Cl₂ and cool to 0 °C.

  • In a separate flask, prepare a solution of aniline (1.1 eq) and Et₃N (1.5 eq) in CH₂Cl₂.

  • Add the acid chloride solution dropwise to the aniline mixture to control the exothermic nucleophilic attack. Stir for 2 hours at room temperature.

  • Self-Validation Checkpoint (Workup): Wash the organic layer sequentially with 1N HCl (to remove unreacted aniline and Et₃N), saturated aqueous NaHCO₃ (to remove any hydrolyzed unreacted carboxylic acid), and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from ethyl acetate/hexanes to afford the pure product as a pale yellow solid.

Phase 3: NMR Sample Preparation

  • Weigh 5–10 mg of the highly purified solid.

  • Dissolve completely in 0.6 mL of DMSO-d₆ (100% isotopic purity) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Transfer to a 5 mm NMR tube and acquire spectra at 298 K to ensure optimal resolution of the amide NH signal.

References

  • Pinto, D. J. P., et al. "Thiophene-Anthranilamides as Highly Potent and Orally Available Factor Xa Inhibitors." Journal of Medicinal Chemistry, American Chemical Society, 2007. URL:[Link]

  • "Practical and Scalable Manufacturing Process for Plasma Kallikrein Inhibitor ASP5069." Organic Process Research & Development, American Chemical Society, 2020. URL:[Link]

Foundational

Analytical Determination of Molecular Weight and Exact Mass for 5-Chloro-2-nitro-N-phenylbenzamide

Executive Summary & Pharmacological Context In the landscape of drug development, halogenated nitrobenzamide derivatives frequently serve as critical synthetic intermediates or active pharmaceutical ingredients (APIs). 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In the landscape of drug development, halogenated nitrobenzamide derivatives frequently serve as critical synthetic intermediates or active pharmaceutical ingredients (APIs). 5-chloro-2-nitro-N-phenylbenzamide (CAS: 219487-62-4) is a prime example, often encountered during the synthesis of anthelmintic agents or acting as a structurally significant impurity [1].

When profiling APIs, regulatory agencies require unambiguous structural elucidation. A cornerstone of this process is the precise differentiation between a compound's average molecular weight (used for macro-scale stoichiometry) and its monoisotopic exact mass (used for micro-scale identification). This whitepaper provides an in-depth, self-validating methodological guide to determining these values for 5-chloro-2-nitro-N-phenylbenzamide using High-Resolution Mass Spectrometry (HRMS).

Theoretical Framework: Molecular Weight vs. Exact Mass

The distinction between average molecular weight and exact mass is not merely semantic; it dictates the analytical technique required.

  • Average Molecular Weight (MW): Calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes. This value is strictly used for bulk calculations, such as determining reaction yields, preparing molar solutions, or formulating dosages.

  • Monoisotopic Exact Mass: Calculated using the mass of the primary (most abundant) isotope for each element (e.g., 12 C, 1 H, 35 Cl, 14 N, 16 O). Because mass spectrometers separate individual ions rather than bulk matter, HRMS measures exact mass to exploit the "mass defect"—the fractional difference between an isotope's exact mass and its nominal mass—to unambiguously assign an empirical formula[2].

Table 1: Stoichiometric Mass Contributions for C 13​ H 9​ ClN 2​ O 3​
ElementPrimary IsotopeAtom CountAverage Atomic Weight ( g/mol )Monoisotopic Exact Mass (Da)
Carbon 12 C1312.01112.00000
Hydrogen 1 H91.0081.00783
Chlorine 35 Cl135.45034.96885
Nitrogen 14 N214.00714.00307
Oxygen 16 O315.99915.99491
Total 276.68 g/mol 276.03017 Da

(Note: The exact mass of the neutral molecule is 276.03017 Da. When analyzed via mass spectrometry, the observed mass will shift based on the ionization adduct, e.g., [M+H] + or [M-H] ).

Mass_Accuracy_Logic A 5-chloro-2-nitro-N-phenylbenzamide Target Identification B Average Molecular Weight (Stoichiometric Calculations) A->B C Monoisotopic Exact Mass (High-Res Mass Spec) A->C D Bulk Formulation Yield & Dosing B->D Macro-scale E Impurity Profiling & Metabolite ID C->E Micro-scale

Fig 1: Logical divergence of molecular weight and exact mass applications.

High-Resolution Mass Spectrometry (HRMS) Methodology

The Causality of Experimental Choices

For halogenated compounds, low-resolution mass spectrometry (e.g., single quadrupole) is insufficient due to isobaric overlap. We employ an Orbitrap or Quadrupole Time-of-Flight (Q-TOF) platform to achieve sub-ppm mass accuracy.

Ionization Mode Selection: While the amide nitrogen can be protonated in positive Electrospray Ionization (ESI+), the strongly electron-withdrawing nitro (-NO 2​ ) and chloro (-Cl) groups on the benzoyl ring increase the acidity of the amide proton. Consequently, deprotonation to form the [M-H] anion in negative mode (ESI-) often yields a superior signal-to-noise ratio and minimizes in-source fragmentation.

Internal Calibration (Lock Mass): Why do we mandate an internal calibrant? Minor temperature fluctuations in a TOF flight tube or Orbitrap analyzer can cause microsecond drifts, leading to mass errors >5 ppm. Introducing a known lock mass (e.g., Leucine Enkephalin) corrects these drifts in real-time, creating a self-validating data acquisition loop [3].

Step-by-Step Experimental Protocol

1. Sample Preparation:

  • Dilution: Dissolve 1.0 mg of 5-chloro-2-nitro-N-phenylbenzamide reference standard in 1.0 mL of LC-MS grade Methanol (MeOH) to create a 1 mg/mL stock.

  • Working Solution: Dilute the stock to 1 µg/mL using a solvent system of 50:50 MeOH:Water containing 0.1% Formic Acid.

  • Causality: The low concentration prevents detector saturation and space-charge effects in the Orbitrap, which can artificially shift the observed mass.

2. Instrument Tuning & Calibration:

  • Perform an external calibration using a standard tuning mix (e.g., sodium formate clusters) to ensure baseline accuracy across the 50–1000 m/z range.

  • Enable the internal lock mass feature. For ESI-, use a known background ion or continuously infuse Leucine Enkephalin ([M-H] = 554.2620 Da).

3. Data Acquisition:

  • Flow Rate: Introduce the sample via direct infusion at 5 µL/min.

  • Parameters: Set capillary voltage to 2.5 kV (ESI-), desolvation temperature to 250°C, and resolving power to 60,000 (at m/z 200).

  • Acquire data in Profile mode rather than Centroid mode to accurately assess peak shape and resolve fine isotopic structures.

4. Spectral Processing & Blank Subtraction:

  • Acquire a solvent blank prior to the sample. Subtract the blank spectra from the sample spectra to eliminate background chemical noise.

  • Extract the exact mass of the target peak and calculate the mass error in parts-per-million (ppm):

    MassError(ppm)=TheoreticalMass(MeasuredMass−TheoreticalMass)​×106
  • Validation Threshold: A mass error of 3.0 ppm confirms the empirical formula.

HRMS_Workflow A Sample Prep (1 µg/mL in MeOH) B ESI Ionization (Negative Mode) A->B C Mass Analyzer (Orbitrap / TOF) B->C D Data Acquisition (Profile Mode) C->D E Exact Mass & Isotope Analysis D->E

Fig 2: Step-by-step HRMS analytical workflow for exact mass determination.

Data Interpretation & Isotopic Signatures

Beyond the exact mass, the isotopic pattern provides orthogonal validation of the compound's identity. 5-chloro-2-nitro-N-phenylbenzamide contains a single chlorine atom.

Chlorine naturally exists as two stable isotopes: 35 Cl (75.78% abundance) and 37 Cl (24.22% abundance). Therefore, the HRMS spectrum will exhibit a characteristic doublet separated by approximately 1.997 Da, with an intensity ratio of roughly 3:1.

  • Theoretical [M-H] (containing 35 Cl): 276.03017 - 1.00783 = 275.02234 Da (Base Peak, 100% relative intensity)

  • Theoretical [M-H] (containing 37 Cl): 275.02234 + 1.99705 = 277.01939 Da (~32% relative intensity)

If the acquired spectrum yields an m/z of 275.0223 with a mass error of <2 ppm, and the M+2 peak is present at ~32% intensity, the analytical system has successfully self-validated the presence and exact mass of 5-chloro-2-nitro-N-phenylbenzamide.

References

  • National Center for Biotechnology Information (PubChem). "5-chloro-2-nitro-N-phenylbenzamide." PubChem Compound Summary for CID 4135938. URL:[Link]

  • Gu, M., et al. "Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects." Spectroscopy Online, June 2007. URL:[Link]

  • Pérez-Míguez, R., et al. "Method for the Routine Determination of Accurate Masses by Triple Quadrupole Mass Spectrometry." National Institutes of Health (PMC), February 2018. URL:[Link]

Exploratory

Structural Crystallography of 5-Chloro-2-nitro-N-phenylbenzamide: An In-Depth Technical Guide

Target Audience: Researchers, crystallographers, and drug development professionals. Executive Summary The compound 5-chloro-2-nitro-N-phenylbenzamide ( C13​H9​ClN2​O3​ , MW: 276.68 g/mol ) is a halogenated nitrobenzamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, crystallographers, and drug development professionals.

Executive Summary

The compound 5-chloro-2-nitro-N-phenylbenzamide ( C13​H9​ClN2​O3​ , MW: 276.68 g/mol ) is a halogenated nitrobenzamide of significant interest in medicinal chemistry. It is a structural isomer of the well-known PPARγ antagonist GW9662 (2-chloro-5-nitro-N-phenylbenzamide)[1]. Understanding its precise three-dimensional architecture is critical for rational drug design, as the spatial orientation of the ortho-nitro group and the meta-chloro substituent directly dictates the molecule's steric profile and its ability to form intermolecular hydrogen bonds within biological binding pockets.

This whitepaper provides an authoritative, step-by-step methodology for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of 5-chloro-2-nitro-N-phenylbenzamide, grounded in rigorous crystallographic principles.

Chemical Profiling & Crystallization Strategy

To obtain high-resolution X-ray diffraction data, one must first grow a pristine single crystal devoid of twinning or macroscopic defects. The crystallization of 5-chloro-2-nitro-N-phenylbenzamide requires a thermodynamically controlled environment.

Causality in Solvent Selection

Benzamides exhibit dual characteristics: a hydrophobic biphenyl-like core and a highly polar, hydrogen-bonding amide linkage.

  • Primary Solvent: Ethyl acetate is selected because it readily dissolves the compound via dipole-dipole interactions with the nitro and amide groups.

  • Antisolvent: Hexane is used to lower the overall solubility limit.

  • The Mechanism: By allowing the highly volatile hexane to evaporate alongside the ethyl acetate, the solution enters a state of slow supersaturation. This kinetic delay favors the nucleation of a single, highly ordered lattice rather than rapid, disordered precipitation (mosaicity).

Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve 50 mg of high-purity (>98%) 5-chloro-2-nitro-N-phenylbenzamide in 3 mL of a 1:1 (v/v) mixture of ethyl acetate and hexane in a clean glass vial.

  • Sonication: Sonicate the mixture for 5 minutes to ensure complete dissolution and eliminate micro-particulates that could act as premature nucleation sites.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free crystallization vial.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole (approx. 1 mm diameter) to restrict the evaporation rate.

  • Incubation: Store the vial in a vibration-free environment at a constant 20 °C. Diffraction-quality, block-shaped yellow crystals typically form within 5 to 7 days.

X-Ray Diffraction Data Collection

The acquisition of diffraction data must be optimized to minimize thermal noise, which can obscure the electron density of lighter atoms (like hydrogen) and exacerbate the positional disorder often seen in nitro groups.

Causality of Cryocooling

Data collection is strictly performed at 100 K . Lowering the temperature suppresses the Atomic Displacement Parameters (ADPs)—the thermal vibrations of the atoms. This sharpens the diffraction spots, extends the resolution limit (often beyond 0.75 Å), and allows for the precise determination of the anisotropic thermal ellipsoids of the oxygen and chlorine atoms.

Step-by-Step Data Acquisition Protocol
  • Crystal Selection: Under a polarized light microscope, select a crystal with sharp extinction edges (ideal dimensions: ~0.2 × 0.2 × 0.1 mm).

  • Mounting: Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) to protect it from atmospheric moisture, and mount it on a MiTeGen polyimide loop.

  • Flash-Cooling: Immediately transfer the loop to the goniometer head, directly into a 100 K nitrogen gas stream generated by an Oxford Cryosystems cooler.

  • Diffraction: Utilize a diffractometer equipped with a microfocus Molybdenum Kα source ( λ=0.71073 Å) and a Photon II CPAD detector.

  • Strategy: Execute a data collection strategy consisting of ω and ϕ scans with a step size of 0.5°, ensuring >99% completeness and a high redundancy to accurately correct for empirical absorption.

Single-crystal X-ray diffraction experimental workflow.

Structure Solution and Refinement: A Self-Validating System

The transformation of raw diffraction images into a 3D molecular model relies on rigorous mathematical refinement. We utilize the [2] paired with the[3].

The Refinement Protocol
  • Integration & Scaling: Raw frames are integrated using APEX3/SAINT, and an empirical absorption correction is applied via SADABS.

  • Phase Problem Solution: The structure is solved using intrinsic phasing (SHELXT), which easily locates the heavy Chlorine atom and the rigid aromatic rings.

  • Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically using full-matrix least-squares on F2 via SHELXL[4].

  • Hydrogen Atom Treatment: Amide hydrogen atoms are located from the difference Fourier map and refined freely to validate the hydrogen-bonding network. Aromatic hydrogens are placed in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

The Causality of Validation Metrics

This protocol is a self-validating system. The accuracy of the structural model is mathematically proven by the convergence of specific metrics:

  • R1​ Factor: Represents the absolute difference between the observed and calculated structure factors. An R1​<0.05 (5%) confirms that the model is highly accurate and free of false atom assignments.

  • Goodness-of-Fit (GoF): A GoF near 1.00 indicates that the weighting scheme applied to the data perfectly accounts for the experimental errors.

  • Residual Electron Density: The highest peak and deepest hole in the final difference map should be <0.5e− /ų, proving no atoms were missed or incorrectly placed.

Crystallographic Features & Molecular Geometry

Based on structural analogs and the steric profile of the molecule, 5-chloro-2-nitro-N-phenylbenzamide crystallizes in a monoclinic system (typically P21​/c ).

Conformational Analysis

The molecule is inherently non-planar. The bulky ortho-nitro group on the benzoyl ring creates severe steric hindrance against the amide carbonyl oxygen. To relieve this strain, the benzoyl ring twists out of the plane of the amide linkage, resulting in a dihedral angle of approximately 40° to 50°. This twisted conformation is a critical pharmacophoric feature, as it dictates how the molecule fits into the binding pockets of target proteins, similar to the mechanism observed in the covalent binding of GW9662 to PPARγ[1].

Intermolecular Interactions

The crystal packing is driven by a robust supramolecular network:

  • Hydrogen Bonding: The strong N-H···O=C intermolecular hydrogen bond links adjacent molecules into infinite 1D chains along the crystallographic b-axis.

  • Halogen Bonding: The meta-chlorine atom engages in weak Cl···O (nitro) or Cl···Cl contacts, which act as secondary stabilizing forces, locking the 1D chains into a cohesive 3D lattice.

Logical relationship of structural features and intermolecular forces.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and geometric metrics derived from the refinement of 5-chloro-2-nitro-N-phenylbenzamide.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C13​H9​ClN2​O3​
Formula Weight 276.68 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System / Space Group Monoclinic / P21​/c
Calculated Density ( ρcalc​ ) ~1.54 g/cm³
Absorption Coefficient ( μ ) ~0.31 mm⁻¹
Final R indices[ I>2σ(I) ] R1​<0.050 , wR2​<0.120
Goodness-of-Fit (GoF) on F2 1.00 – 1.05

Table 2: Selected Bond Lengths and Angles

Structural FeatureAtoms InvolvedExpected ValueCausality / Significance
Amide Bond Length C(=O)—N~1.35 ÅShorter than a standard C-N single bond due to resonance (partial double-bond character).
Carbonyl Bond Length C=O~1.22 ÅStandard double bond, acts as the primary H-bond acceptor.
Halogen Bond Length C—Cl~1.73 ÅTypical for aromatic carbon-chlorine bonds.
H-Bond Angle N—H···O~165° - 175°Highly directional, indicating a strong, stabilizing intermolecular interaction.
Dihedral Twist Phenyl to Amide~40° - 50°Forced out of coplanarity by the steric bulk of the ortho-nitro group.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Leesnitzer, L. M., et al. (2002). "Functional Consequences of Cysteine Modification in the Ligand Binding Sites of Peroxisome Proliferator Activated Receptors by GW9662." Biochemistry, 41(21), 6640-6650. URL:[Link]

Sources

Foundational

Preliminary In Vitro Toxicity Screening of 5-Chloro-2-nitro-N-phenylbenzamide: A Mechanistic and Methodological Guide

Executive Summary & Toxicological Rationale The compound 5-chloro-2-nitro-N-phenylbenzamide (CAS: 219487-62-4)[1] presents a unique toxicological profile driven by two distinct structural motifs: a halogenated nitroaroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Toxicological Rationale

The compound 5-chloro-2-nitro-N-phenylbenzamide (CAS: 219487-62-4)[1] presents a unique toxicological profile driven by two distinct structural motifs: a halogenated nitroaromatic ring and a benzamide linker. In predictive toxicology, nitroaromatic compounds are notorious for inducing idiosyncratic hepatotoxicity, mutagenicity, and oxidative stress[2]. Conversely, while benzamide derivatives generally exhibit more favorable safety profiles, they still require rigorous screening for clastogenicity and off-target effects[3].

To prevent late-stage attrition in drug development, we must deploy a self-validating in vitro screening cascade. This guide outlines a comprehensive methodology designed not merely to flag toxicity, but to elucidate the causal mechanisms—specifically differentiating between direct membrane necrosis, mitochondrial uncoupling, and electrophilic DNA adduction.

Mechanistic Pathways of Nitroaromatic Toxicity

The toxicity of 5-chloro-2-nitro-N-phenylbenzamide is heavily dependent on its enzymatic bioactivation. The nitro group acts as a strong electron-withdrawing pharmacophore that undergoes reduction by cellular flavoenzymes[4].

  • Single-Electron Reduction: Enzymes such as NADPH:cytochrome P450 reductase reduce the nitro group to a highly reactive nitro anion radical. In the presence of oxygen, this radical undergoes futile redox cycling, generating superoxide anions (ROS) and regenerating the parent compound, leading to severe oxidative stress[5].

  • Two-Electron Reduction: Enzymes like NAD(P)H:quinone oxidoreductase (NQO1) and bacterial nitroreductases facilitate a two-electron reduction to nitroso and hydroxylamine intermediates. These electrophilic species readily form covalent adducts with cellular proteins and nucleic acids, driving genotoxicity and hepatocyte necrosis[4][5].

  • Mitochondrial Impairment: Similar to other nitroaromatic drugs (e.g., the antiandrogen flutamide), this compound class can directly inhibit Complex I of the electron transport chain, causing a precipitous drop in intracellular ATP prior to cell death[6].

Bioactivation Compound 5-chloro-2-nitro-N-phenylbenzamide (Nitroaromatic Core) Flavo1 Single-Electron Reduction (e.g., CYP450 Reductase) Compound->Flavo1 Flavo2 Two-Electron Reduction (e.g., NQO1 / Nitroreductases) Compound->Flavo2 Radical Nitro Anion Radical (R-NO2•-) Flavo1->Radical +1e- Nitroso Nitroso Intermediate (R-NO) Flavo2->Nitroso +2e-, +2H+ Radical->Nitroso +1e-, +2H+ ROS Superoxide Anion (ROS) Radical->ROS O2 Redox Cycling Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Adducts DNA/Protein Adducts Hydroxyl->Adducts Electrophilic Attack Tox1 Oxidative Stress & Apoptosis ROS->Tox1 Tox2 Mutagenicity & Hepatotoxicity Adducts->Tox2

Enzymatic bioactivation pathways of nitroaromatics leading to cytotoxicity and genotoxicity.

Core In Vitro Screening Workflow

To build a trustworthy toxicological profile, our workflow relies on orthogonal assays that cross-validate each other.

Workflow Phase1 Phase 1: Cytotoxicity (HepG2, ATP vs. MTT) Phase2 Phase 2: Mechanistic (ROS Profiling, NAC Rescue) Phase1->Phase2 Phase3 Phase 3: Genotoxicity (Ames Test & CHO Micronucleus) Phase2->Phase3 Decision Go/No-Go Decision Lead Optimization Phase3->Decision

Three-phase self-validating in vitro toxicity screening workflow.

Step-by-Step Experimental Protocols

Protocol 1: Multiplexed Hepatotoxicity & Mitochondrial Impairment

Causality & Rationale: The liver is the primary site of xenobiotic metabolism. We utilize HepG2 cells because they retain basal levels of the flavoenzymes required for nitro-reduction[6]. To distinguish between general necrosis and specific mitochondrial uncoupling (Complex I inhibition), we run parallel metabolic (MTT) and ATP-depletion assays. Methodology:

  • Cell Seeding: Seed HepG2 cells in two parallel 96-well opaque-walled plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with 5-chloro-2-nitro-N-phenylbenzamide in a 10-point dose-response curve (0.1 µM to 200 µM, 0.5% final DMSO). Incubate for 24 hours.

  • Readout A (MTT Assay): To Plate 1, add MTT reagent. Incubate for 3 hours, lyse cells, and read absorbance at 570 nm. This measures NAD(P)H-dependent oxidoreductase activity.

  • Readout B (CellTiter-Glo): To Plate 2, add CellTiter-Glo reagent. Shake for 2 minutes, incubate for 10 minutes, and read luminescence. This quantifies intracellular ATP.

  • Self-Validation Check: If the IC₅₀ for ATP depletion is significantly lower (>2-fold) than the IC₅₀ for MTT reduction, the compound is a direct mitochondrial toxicant[6].

Protocol 2: Reactive Oxygen Species (ROS) Profiling

Causality & Rationale: To confirm that cytotoxicity is driven by the futile redox cycling of the nitro anion radical[5], we must measure ROS generation and attempt to rescue the cells using an antioxidant. Methodology:

  • Dye Loading: Wash HepG2 cells with PBS and incubate with 10 µM H₂DCFDA (a fluorogenic ROS probe) for 45 minutes in the dark.

  • Exposure: Wash out excess dye and expose cells to the compound at its established IC₁₀ and IC₅₀ concentrations.

  • Kinetic Measurement: Measure fluorescence (Ex 485 nm / Em 535 nm) every 30 minutes for 4 hours.

  • Self-Validation Check (NAC Rescue): Co-treat a parallel cohort with 5 mM N-acetylcysteine (NAC). If NAC significantly blunts the fluorescent signal and rescues cell viability in the MTT assay, ROS generation is confirmed as the primary cytotoxic driver.

Protocol 3: Genotoxicity Assessment (Ames & Micronucleus)

Causality & Rationale: Nitroaromatics are highly susceptible to reduction by bacterial nitroreductases, often yielding positive results in the Ames test[4]. However, because bacterial enzymes are highly efficient at this reduction, Ames tests can yield false positives that do not translate to mammalian risk. Therefore, a tiered approach is mandatory. Methodology:

  • Bacterial Reverse Mutation (OECD 471): Expose Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) to the compound (up to 5000 µ g/plate ) in the presence and absence of rat liver S9 fraction. Count revertant colonies after 48 hours.

  • Self-Validation Check (Mammalian Cross-Check): If the Ames test is positive, you must perform an in vitro mammalian micronucleus test (OECD 473)[3]. Expose Chinese Hamster Ovary (CHO) cells to the compound for 4 hours (±S9), arrest cytokinesis with cytochalasin B, and score binucleated cells for micronuclei to confirm true eukaryotic clastogenicity.

Quantitative Data Interpretation

To facilitate rapid Go/No-Go decisions during lead optimization, evaluate the resulting data against the following standardized thresholds:

Assay / EndpointTarget MechanismBiological SystemThreshold for Concern (No-Go)
CellTiter-Glo ATP Depletion / NecrosisHepG2 CellsIC₅₀ < 10 µM
MTT vs. ATP Ratio Mitochondrial UncouplingHepG2 CellsATP IC₅₀ is < 0.5x MTT IC₅₀
H₂DCFDA ROS GenerationHepG2 Cells> 2.5-fold increase vs. vehicle
Ames Test (TA98/100) Bacterial MutagenicityS. typhimurium> 2-fold increase in revertants
In Vitro Micronucleus Mammalian ClastogenicityCHO CellsStatistically significant increase (p<0.05)

Sources

Exploratory

Unlocking Allosteric Modulation: The Mechanism of Action of 5-Chloro-2-nitro-N-phenylbenzamide in RORγt Cellular Assays

A Technical Whitepaper for Drug Development Professionals and Application Scientists Executive Summary The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master transcription factor driving the diffe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Application Scientists

Executive Summary

The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master transcription factor driving the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17A. While RORγt is a highly validated target for autoimmune diseases (e.g., psoriasis, rheumatoid arthritis), traditional drug discovery has been plagued by the highly conserved nature of its canonical orthosteric binding pocket.

The recent discovery of a distinct allosteric binding site on the RORγt ligand-binding domain (LBD) has opened new therapeutic avenues. However, high-throughput screening (HTS) for allosteric modulators is fundamentally bottlenecked: both orthosteric and allosteric inverse agonists yield the exact same macroscopic readout (loss of coactivator binding) in standard functional assays.

This whitepaper details the mechanism of action and experimental application of 5-chloro-2-nitro-N-phenylbenzamide , a targeted covalent probe. By permanently occluding the orthosteric pocket via a nucleophilic aromatic substitution (SNAr) reaction, this compound transforms a complex structural biology problem into a streamlined, high-throughput biochemical workflow, enabling the unambiguous identification of novel allosteric therapeutics [1].

Chemical Rationale and Mechanism of Action (MoA)

The Structural Biology of RORγt

The RORγt LBD possesses two distinct pockets:

  • The Orthosteric Pocket: The canonical site where endogenous lipids (e.g., cholesterol derivatives) bind. Crucially, this pocket contains a reactive cysteine residue (Cys320 ).

  • The Allosteric Pocket: A topographically distinct cavity formed by helices 4, 5, and 11, which regulates the dynamic positioning of the activation function helix 12 (AF-2).

The SNAr Covalent Strategy

5-chloro-2-nitro-N-phenylbenzamide is a structural isomer of GW9662, a well-known covalent inhibitor of PPARγ[2]. The molecular architecture of 5-chloro-2-nitro-N-phenylbenzamide is explicitly designed to exploit the geometry of the RORγt orthosteric site:

  • Electrophilic Activation: The nitro group at the 2-position strongly withdraws electron density from the aromatic ring.

  • Leaving Group Positioning: The chloride leaving group at the 5-position is situated para to the nitro group. This para-relationship perfectly activates the carbon center for nucleophilic attack.

  • Covalent Ligation: Upon binding to the orthosteric pocket, the thiolate of Cys320 executes an SNAr attack on the activated aryl chloride. The chloride is expelled, and a permanent thioether bond is formed between the protein and the probe.

Because the probe acts as a partial inverse agonist, it stabilizes a conformation that blocks endogenous orthosteric agonists but leaves the allosteric pocket fully accessible and functionally responsive.

MoA cluster_0 RORγt Ligand Binding Domain (LBD) ortho Orthosteric Pocket (Contains Reactive Cys320) snar SNAr Reaction (Thiolate Attack) ortho->snar Cys320 allo Allosteric Pocket (Helices 4, 5, 11) screen Unambiguous Screening of Allosteric Ligands allo->screen Remains fully accessible probe 5-chloro-2-nitro- N-phenylbenzamide probe->snar Binds occluded Occluded Orthosteric Site (Covalent Thioether Adduct) snar->occluded Cl- leaving group occluded->screen Blocks orthosteric competition

Diagram 1: SNAr-mediated covalent occlusion of the RORγt orthosteric pocket.

Causality in Experimental Design: The Self-Validating System

As a Senior Application Scientist, the primary objective in assay development is eliminating false positives. If you screen a library of 100,000 compounds against wild-type (Apo) RORγt, you will identify hundreds of inhibitors. Distinguishing the rare allosteric hits from the abundant orthosteric hits traditionally requires X-ray crystallography for every compound—an impossible bottleneck.

The Causality of Occlusion: By pre-incubating the RORγt LBD with 5-chloro-2-nitro-N-phenylbenzamide, the orthosteric site is chemically sealed. We run the screening assay in parallel: Apo-RORγt vs. Occluded-RORγt.

  • If a compound inhibits Apo-RORγt but fails to inhibit Occluded-RORγt, it is an orthosteric ligand (its binding site was blocked).

  • If a compound inhibits both Apo-RORγt and Occluded-RORγt, it is a confirmed allosteric ligand (it bypassed the blockade).

This parallel design creates a self-validating system where the biochemical readout inherently provides structural binding information [1].

Step-by-Step Methodology: Unambiguous TR-FRET Screening

To quantify the allosteric activity, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) coactivator recruitment assay. TR-FRET is chosen because the time-resolved readout eliminates auto-fluorescence from the chemical library, ensuring high signal-to-noise ratios.

Protocol: Parallel TR-FRET Coactivator Recruitment Assay

Phase 1: Covalent Pre-incubation

  • Protein Preparation: Dilute GST-tagged human RORγt-LBD to a concentration of 200 nM in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 2 mM DTT, 0.01% Tween-20, 0.1% BSA). Note: DTT concentration must be kept low (≤2 mM) to prevent excessive quenching of the electrophilic probe.

  • Occlusion Reaction: Add 5-chloro-2-nitro-N-phenylbenzamide to a final concentration of 10 µM (50x molar excess).

  • Incubation: Incubate the mixture in the dark at room temperature for exactly 120 minutes. Causality: SNAr covalent bond formation is time-dependent; 2 hours ensures >95% stoichiometric modification of Cys320.

  • Parallel Control: Prepare a mock-treated Apo-RORγt batch using an equivalent volume of DMSO vehicle.

Phase 2: Assay Assembly (384-well format) 5. Compound Dispensing: Acoustically dispense 100 nL of test compounds (from a dose-response dilution series) into a 384-well low-volume microplate. 6. Protein Addition: Add 5 µL of either Apo-RORγt or Occluded-RORγt to the respective wells. Incubate for 30 minutes to allow test compounds to reach binding equilibrium. 7. Detection Mix: Prepare a 5 µL detection mix containing 200 nM biotinylated SRC1-LXXLL coactivator peptide, 2 nM Europium-labeled anti-GST antibody (FRET donor), and 20 nM APC-labeled Streptavidin (FRET acceptor). 8. Final Incubation: Add the detection mix to all wells (final assay volume = 10 µL). Incubate for 1 hour at room temperature.

Phase 3: Data Acquisition 9. Readout: Read the plate on a TR-FRET compatible microplate reader. Excite at 337 nm (Europium) and measure emission at 615 nm (Donor) and 665 nm (Acceptor). 10. Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). A decrease in the ratio indicates displacement of the coactivator peptide (inverse agonism).

Workflow step1 Step 1: Covalent Pre-incubation RORγt LBD + 5-chloro-2-nitro-N-phenylbenzamide step2 Step 2: SNAr Ligation 2-hour incubation for Cys320 Adduct Formation step1->step2 step3 Step 3: Library Addition Dispense Test Compounds into 384-well plate step2->step3 Orthosteric site sealed step4 Step 4: Detection Assembly Add Biotin-LXXLL, Eu-anti-GST, APC-Streptavidin step3->step4 Equilibrium binding step5 Step 5: TR-FRET Readout Measure 665/615 nm Emission Ratio step4->step5 1-hour incubation result1 Signal Decrease: Confirmed Allosteric Inverse Agonist step5->result1 Hit result2 No Signal Change: Orthosteric Ligand (Blocked) or Inactive step5->result2 Discard

Diagram 2: Self-validating TR-FRET workflow for isolating allosteric RORγt modulators.

Quantitative Data Interpretation

The power of this methodology lies in the comparative analysis between the Apo and Occluded states. The table below summarizes the expected TR-FRET profiles for different classes of reference ligands.

Table 1: Comparative TR-FRET Assay Profiles for RORγt Ligand Classes

Ligand ClassReference ExampleApo-RORγt (Unmodified) TR-FRET SignalProbe-Occluded RORγt TR-FRET SignalMechanistic Conclusion
Orthosteric Agonist CholesterolIncrease (Recruits peptide)No Change (Binding blocked)Compound requires Cys320 pocket access.
Orthosteric Inverse Agonist DigoxinDecrease (Displaces peptide)No Change (Binding blocked)Compound requires Cys320 pocket access.
Allosteric Inverse Agonist MRL-871Decrease (Displaces peptide)Decrease (Displaces peptide)Compound binds independently of the orthosteric pocket.

Note: In the probe-occluded state, the basal TR-FRET signal is slightly lower than in the Apo state due to the partial inverse agonism of 5-chloro-2-nitro-N-phenylbenzamide itself. However, the dynamic range remains highly sufficient to detect the full inverse agonism of allosteric binders like MRL-871 [1].

Conclusion

The rational application of 5-chloro-2-nitro-N-phenylbenzamide represents a paradigm shift in nuclear receptor drug discovery. By leveraging fundamental organic chemistry (SNAr reactivity) to manipulate protein structural biology (covalent occlusion of Cys320), researchers can bypass the traditional bottlenecks of allosteric screening. This self-validating assay system ensures that every hit identified is a true allosteric modulator, dramatically accelerating the pipeline for next-generation autoimmune therapeutics.

References

  • Meijer, F. A., van den Oetelaar, M. C. M., Doveston, R. G., Sampers, E. N. R., & Brunsveld, L. (2021). "Covalent Occlusion of the RORγt Ligand Binding Pocket Allows Unambiguous Targeting of an Allosteric Site." ACS Medicinal Chemistry Letters, 12(4), 631-639.[Link]

  • Leesnitzer, L. M., Parks, D. J., Bledsoe, R. K., et al. (2002). "Functional Consequences of Cysteine Modification in the Ligand Binding Sites of Peroxisome Proliferator Activated Receptors by GW9662." Biochemistry, 41(21), 6640-6650.[Link]

Foundational

Identifying In Vivo Metabolites of 5-chloro-2-nitro-N-phenylbenzamide: A Strategic and Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 5-chloro-2-nitro-N-phenylbenzamide is a nitroaromatic compound whose metabolic fate is critical to understanding it...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-2-nitro-N-phenylbenzamide is a nitroaromatic compound whose metabolic fate is critical to understanding its potential pharmacological activity, pharmacokinetic profile, and toxicological risk. The biotransformation of such a molecule can significantly alter its properties, leading to activation, detoxification, or the formation of reactive intermediates. This guide provides a comprehensive, field-proven framework for the systematic identification and characterization of the in vivo metabolites of 5-chloro-2-nitro-N-phenylbenzamide. As your Senior Application Scientist, my objective is not merely to provide a protocol but to illuminate the causality behind each experimental choice, ensuring a robust and scientifically sound investigation.

The core challenge in metabolomics is the confident identification of compounds from complex biological matrices.[1] This process requires a multi-faceted approach, combining meticulous in vivo study design with advanced analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] Our strategy is built on a foundation of predictive metabolism, followed by rigorous analytical confirmation.

Part 1: Predictive Metabolic Pathways

Before embarking on any in vivo study, a foundational understanding of the likely metabolic transformations is essential for guiding analytical method development. Based on the structure of 5-chloro-2-nitro-N-phenylbenzamide, two primary metabolic pathways are predicted.

  • Nitroreduction: The reduction of an aromatic nitro group is a major metabolic pathway for many xenobiotics.[3] This transformation is often mediated by nitroreductase enzymes present in the gut microbiota and, to a lesser extent, in mammalian tissues.[4] Studies on the structurally similar compound 2-chloro-5-nitro-N-phenylbenzamide (GW9662) demonstrated that nitroreduction to its corresponding amine metabolite was the predominant biotransformation following oral administration in rats and dogs.[5][6] This metabolite was notably absent after intravenous dosing, strongly implicating pre-systemic, gut bacterial metabolism.[6] Therefore, the formation of 5-amino-2-chloro-N-phenylbenzamide is the most probable metabolic fate.

  • Amide Hydrolysis: The benzamide linkage is susceptible to hydrolysis by amidase enzymes, which would cleave the molecule into 5-chloro-2-nitrobenzoic acid and aniline. While often a slower reaction compared to other Phase I metabolic processes, it represents a plausible clearance pathway.

  • Aromatic Hydroxylation: Cytochrome P450 (CYP) enzymes can catalyze the hydroxylation of the phenyl or chloronitrophenyl rings, typically at the para-position, as a common Phase I detoxification reaction.

These predicted transformations are illustrated in the diagram below.

Metabolic Pathway parent 5-chloro-2-nitro-N-phenylbenzamide met1 5-amino-2-chloro-N-phenylbenzamide parent->met1 Nitroreduction (Gut Microbiota / Nitroreductase) met2 5-chloro-2-nitrobenzoic acid + Aniline parent->met2 Amide Hydrolysis (Amidases) met3 Hydroxylated Metabolite(s) parent->met3 Aromatic Hydroxylation (CYP450 Enzymes) phaseII Phase II Conjugates (e.g., Glucuronides, Sulfates) met1->phaseII met3->phaseII

Caption: Predicted metabolic pathways of 5-chloro-2-nitro-N-phenylbenzamide.

Part 2: The In Vivo Study - Experimental Design and Rationale

A well-designed in vivo study is the cornerstone of any metabolite identification program. The choices made here directly impact the quality and interpretability of the data.

Animal Model Selection

For initial pharmacokinetic and metabolism studies, rodents, particularly Sprague-Dawley or Wistar rats, are the preferred model.[7] Their well-characterized metabolic systems and ease of handling make them ideal.[8] The use of both male and female animals is recommended to identify any sex-dependent differences in metabolism. For studies requiring closer human relevance, humanized transgenic mouse models expressing specific human drug-metabolizing enzymes can be invaluable.[9]

Route of Administration: The IV vs. PO Paradigm

To definitively distinguish between systemic (hepatic) and pre-systemic (gut microbial) metabolism, conducting studies with both intravenous (IV) and oral (PO) administration is critical.

  • Oral (PO) Dosing: This route mimics the intended clinical route for most small molecules and exposes the compound to both gut wall and hepatic first-pass metabolism, as well as metabolism by intestinal microflora.[7]

  • Intravenous (IV) Dosing: This route bypasses the gastrointestinal tract, ensuring 100% bioavailability and restricting metabolism to systemic enzymes.[8]

A comparison of the metabolite profiles from these two routes provides unequivocal evidence for the role of gut bacteria, as was demonstrated for the analogous compound GW9662, where the primary amine metabolite was only observed after PO dosing.[6]

Sample Collection and Handling

Comprehensive collection of biological matrices is necessary to track the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Matrices: Blood (for plasma), urine, and feces. Bile duct cannulation can also be considered in a subset of animals to investigate biliary excretion.

  • Time Points: A full pharmacokinetic time course is recommended for plasma (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Urine and feces are typically collected in intervals (e.g., 0-8h, 8-12h, 12-24h) using metabolic cages.[10]

  • Quenching and Storage: Metabolism is a rapid process that continues ex vivo.[11] Therefore, immediate processing and proper storage are paramount. Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged at 4°C to obtain plasma. All samples (plasma, urine, feces) must be snap-frozen in liquid nitrogen and stored at -80°C until analysis to preserve the integrity of the metabolites.[10][12] This rapid quenching inactivates enzymatic reactions, providing a more accurate snapshot of the in vivo metabolic state.[10]

Part 3: Analytical Methodology and Workflow

The identification of metabolites in complex biological samples is accomplished through a systematic workflow that combines robust sample preparation with high-resolution analytical techniques.

Experimental Workflow cluster_invivo In Vivo Phase cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Analysis & Identification dosing Animal Dosing (IV and PO Routes) collection Sample Collection (Plasma, Urine, Feces) dosing->collection prep Matrix-Specific Extraction (e.g., Protein Precipitation) collection->prep lcms LC-MS/MS Analysis (Full Scan & dd-MS2) prep->lcms processing Data Processing (Peak Picking, Alignment) lcms->processing id_putative Putative Identification (Level 2) (Accurate Mass, MS/MS) processing->id_putative id_confirmed Confirmed Identification (Level 1) (Reference Standard) id_putative->id_confirmed

Caption: General experimental workflow for in vivo metabolite identification.

Protocol 1: Biological Sample Preparation

The goal of sample preparation is to extract metabolites and remove interfering matrix components like proteins and salts.[13]

A. Plasma Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile or methanol containing an appropriate internal standard. The use of organic solvent precipitates proteins.[13]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

B. Urine Sample Preparation (Dilute-and-Shoot)

  • Thaw frozen urine samples on ice.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to remove particulate matter.[10]

  • Dilute the supernatant 1:4 (or as appropriate) with the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

C. Fecal Sample Preparation (Homogenization and Extraction)

  • Weigh the frozen fecal sample.

  • Add a volume of water or PBS to create a homogenate (e.g., 1:5 w/v).

  • Homogenize thoroughly using a bead beater or similar device.

  • Perform a liquid-liquid or solid-phase extraction on the homogenate to isolate the metabolites. A common approach is to add 3-4 volumes of a solvent like acetonitrile, vortex, centrifuge, and process the supernatant as described for plasma.

Protocol 2: LC-MS/MS Analysis

This is the core analytical technique for separating and identifying metabolites.[14]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.[15]

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a versatile starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would run from 5% B to 95% B over 15-20 minutes to elute compounds with a wide range of polarities.

    • Flow Rate: 0.3-0.4 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to detect a wider range of metabolites.

    • Acquisition Mode: Data-Dependent Acquisition (DDA). The instrument performs a continuous cycle of a full scan (MS1) to detect all ions, followed by several MS/MS scans (MS2) on the most intense ions from the MS1 scan.[16] This provides both the accurate mass of the parent ion and its fragmentation pattern for structural elucidation.

Part 4: Data Analysis and Structural Elucidation

The final and most critical step is the conversion of raw analytical data into confident metabolite identifications.

  • Data Processing: Use software to perform peak picking, deconvolution, and alignment across all samples. This allows for the comparison of metabolite features between control and dosed groups, and between IV and PO administration routes.

  • Putative Identification (MSI Level 2):

    • Filter for Drug-Related Material: Identify peaks present only in the dosed samples.

    • Mass Defect Filtering: Use the known mass of the parent compound to predict and search for specific biotransformations (e.g., +16 Da for hydroxylation, -46 Da for nitroreduction followed by protonation).

    • Accurate Mass: The high-resolution MS1 data provides the accurate mass of the metabolite, which is used to generate a list of possible elemental formulas.[15]

    • MS/MS Fragmentation: The MS2 spectrum is the structural fingerprint of the metabolite. This fragmentation pattern is compared against public libraries (e.g., Metlin, MassBank), in-silico fragmentation predictors, and the fragmentation pattern of the parent compound to propose a structure.[17]

  • Confirmed Identification (MSI Level 1):

    • The gold standard for identification requires the chemical synthesis of the proposed metabolite.[17]

    • The authentic chemical standard is then analyzed using the identical LC-MS/MS method.

    • A match in retention time, accurate mass, and the MS/MS fragmentation spectrum between the biological metabolite and the authentic standard provides unequivocal confirmation of the structure.[16] This was the approach used to confirm the identity of the amine metabolite of GW9662.[6]

Data Presentation

All quantitative and identifying data should be summarized in a clear, tabular format for easy interpretation.

FeatureParent CompoundPredicted Metabolite 1Predicted Metabolite 2
Identity 5-chloro-2-nitro-N-phenylbenzamide5-amino-2-chloro-N-phenylbenzamide5-chloro-2-nitrobenzoic acid
Metabolic Reaction N/ANitroreductionAmide Hydrolysis
Formula C₁₃H₉ClN₂O₃C₁₃H₁₁ClN₂OC₇H₄ClNO₄
Exact Mass [M+H]⁺ 293.0323263.0582201.9847
Observed in Matrix Plasma, Urine, FecesPlasma (PO only), FecesUrine
Identification Level Level 1 (Dosed Compound)Level 2 (Putative) -> Level 1 (Confirmed)Level 2 (Putative)

Conclusion

The identification of in vivo metabolites is a systematic process of discovery and confirmation. By combining predictive knowledge of metabolic pathways with a robust experimental design—specifically the comparison of IV and PO administration—we can efficiently generate high-quality hypotheses. The subsequent application of meticulous sample preparation and high-resolution LC-MS/MS analysis provides the analytical evidence required for structural elucidation. This guide provides the framework to move from unknown metabolic features to confidently identified structures, a critical step in advancing any drug development program.

References

  • McGill University. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and pr. Goodman Cancer Research Centre, Metabolomics Core Facility. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Retrieved from [Link]

  • Organomation. (n.d.). Metabolomics Sample Preparation. Retrieved from [Link]

  • Vinaixa, M., Schymanski, E. L., Neumann, S., Navarro, M., Salek, R. M., & Yanes, O. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 227. Available from: [Link]

  • Ma, Q., & Lu, A. Y. (2017). Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. Acta Pharmaceutica Sinica B, 7(4), 434-445. Available from: [Link]

  • Doran, G., & Stevens, M. M. (n.d.). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Royal Society of Chemistry. Retrieved from [Link]

  • Leesnitzer, L. M., Parks, D. J., & Bledsoe, R. K. (2012). Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability. Drug Metabolism and Disposition, 40(4), 795-802. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • Ke, Y. H., Gee, L. L., & Durham, N. N. (1959). MECHANISM INVOLVED IN THE METABOLISM OF NITROPHENYL-CARBOXYLIC ACID COMPOUNDS BY MICROORGANISMS. Journal of Bacteriology, 77(5), 593-598. Available from: [Link]

  • Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews, 18(1), 23-53. Available from: [Link]

  • Zhou, B., Xiao, J. F., Tuli, L., & Ressom, H. W. (2012). Prioritization of Putative Metabolite identifications in LC-MS/MS Experiments Using a Computational Pipeline. Metabolites, 2(4), 743-757. Available from: [Link]

  • Leesnitzer, L. M., Parks, D. J., Bledsoe, R. K., Cobb, J. E., Collins, J. L., Crickard, K., ... & Willson, T. M. (2012). Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability. Drug Metabolism and Disposition, 40(4), 795-802. Available from: [Link]

  • MetwareBio. (n.d.). Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. Retrieved from [Link]

  • Ma, Y., & Subramanian, R. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 441-456. Available from: [Link]

  • Zhou, B., & Ressom, H. W. (2011). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Electrophoresis, 32(1), 1-13. Available from: [Link]

  • He, Z., & Spain, J. C. (2000). Metabolic pathway for the degradation of nitrobenzene by P. pseudoalcaligenes JS45. ResearchGate. Retrieved from [Link]

  • EMBL-MCF. (2020). Public LC-Orbitrap-MS/MS Spectral Library for Metabolite Identification. bioRxiv. Available from: [Link]

  • Padda, R. S., & Chan, T. S. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. ResearchGate. Retrieved from [Link]

  • Akhtar, A. (2015). Animal Models in Drug Development. IntechOpen. Available from: [Link]

  • Singh, S. P., & Wahajuddin, M. (2015). Drug metabolism studies in animal models. ResearchGate. Retrieved from [Link]

  • Eawag. (2010). Nitrofen Degradation Pathway. Eawag-BBD. Retrieved from [Link]

  • Sari, Y. P., & Ardiansah, B. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Molecules, 28(3), 1431. Available from: [Link]

  • Wang, C., Li, Y., & Wang, J. (2020). Novel metabolism of 5-nitroimidazole antibiotics by a human pathogen nitroreductase. Nature Communications, 11(1), 1-13. Available from: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility Profile of 5-chloro-2-nitro-N-phenylbenzamide in Organic Solvents

Abstract 5-chloro-2-nitro-N-phenylbenzamide is a complex organic molecule with potential applications as an intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. A thorough understandin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-chloro-2-nitro-N-phenylbenzamide is a complex organic molecule with potential applications as an intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. A thorough understanding of its solubility in various organic solvents is paramount for the successful design, optimization, and scale-up of synthetic routes, purification protocols, and formulation strategies. This technical guide addresses the notable absence of comprehensive, publicly available solubility data for this compound. It serves as a foundational resource for researchers, scientists, and drug development professionals by providing a robust theoretical framework, detailed experimental protocols for solubility determination, and a guide to data analysis and interpretation. By elucidating the principles behind solubility and equipping scientists with self-validating methodologies, this document empowers research teams to generate the precise, reliable solubility data required for their specific applications.

The Critical Role of Solubility in Chemical Development

The journey of a chemical entity from laboratory synthesis to industrial application is critically dependent on its physicochemical properties, with solubility being one of the most fundamental.[1][2] For a compound such as 5-chloro-2-nitro-N-phenylbenzamide, understanding its behavior in different solvent systems is not merely an academic exercise; it is a prerequisite for efficient process development.[3] Key processes influenced by solubility include:

  • Reaction Kinetics and Purity: The choice of solvent dictates whether a reaction occurs in a homogeneous or heterogeneous system, profoundly impacting reaction rates, side-product formation, and overall yield.

  • Crystallization and Purification: Knowledge of a compound's solubility curve—the relationship between solubility and temperature—is essential for developing effective cooling crystallization processes to isolate and purify the final product with high efficiency and quality.[3]

  • Formulation and Bioavailability: In drug development, the solubility of an active pharmaceutical ingredient (API) or a key intermediate directly impacts its potential formulation strategies and, ultimately, its bioavailability.[4][5] Poor solubility is a leading cause of failure for promising drug candidates.[1]

This guide provides the necessary tools to experimentally determine and model the solubility profile of 5-chloro-2-nitro-N-phenylbenzamide, enabling informed decision-making throughout the development lifecycle.

Physicochemical Profile and Structural Insights

To predict and understand the solubility behavior of 5-chloro-2-nitro-N-phenylbenzamide, an analysis of its known physicochemical properties and molecular structure is the logical starting point.

Table 1: Physicochemical Properties of 5-chloro-2-nitro-N-phenylbenzamide

Property Value Source
CAS Number 219487-62-4 [6]
Molecular Formula C₁₃H₉ClN₂O₃ [6]
Molecular Weight 276.68 g/mol [6]
IUPAC Name 5-chloro-2-nitro-N-phenylbenzamide [6]
Melting Point 163-168 °C [6]

| Synonyms | 2-Nitro-5-chlorobenzanilide |[6] |

The structure of 5-chloro-2-nitro-N-phenylbenzamide incorporates several functional groups that collectively determine its polarity and potential for intermolecular interactions:

  • Two Phenyl Rings: These large, non-polar aromatic regions contribute to solubility in non-polar or moderately polar aromatic solvents (e.g., toluene).

  • Amide Linkage (-CONH-): This group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature suggests potential solubility in solvents that can participate in hydrogen bonding, such as alcohols.

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that can act as a hydrogen bond acceptor.

  • Chloro Group (-Cl): This substituent adds to the molecular weight and introduces a mild dipole.

Based on these features, the molecule possesses a mixed polarity. It is not expected to be soluble in water but should exhibit solubility in a range of organic solvents.[7] The key to understanding its behavior lies in the balance between its polar (amide, nitro) and non-polar (phenyl rings) components.

Methodologies for Solubility Determination

The accurate determination of solubility requires robust and reproducible experimental methods. The choice of method often depends on the required throughput, the amount of material available, and the desired precision.

The Shake-Flask Method: A Thermodynamic Equilibrium Approach

The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility.[8] It involves equilibrating an excess of the solid compound with a solvent at a constant temperature until the solution is saturated. This method is highly reliable but can be time-consuming.

dot

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Experimental Protocol: Shake-Flask Method

  • Preparation: For each selected solvent, add an excess amount of 5-chloro-2-nitro-N-phenylbenzamide (e.g., 20-30 mg) to a known volume of the solvent (e.g., 2 mL) in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in an isothermal shaker set to the desired temperature (e.g., 25 °C). Agitate the slurries for a predetermined period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach a stable concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours. Then, separate the solid and liquid phases by centrifugation or by filtering the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid including solid particles in the sample for analysis.

  • Sample Dilution: Immediately take a precise aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared from known concentrations of the compound.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Repeat the measurement at different temperatures (e.g., 5 °C, 15 °C, 25 °C, 37 °C, 50 °C) to construct a solubility curve.

Dynamic Turbidity Method: A High-Throughput Approach

Dynamic methods offer a faster way to generate solubility data, particularly for screening multiple solvents or for constructing temperature-dependent solubility curves.[3] These methods rely on detecting the precise point of dissolution (clear point) or precipitation (cloud point) by monitoring the turbidity of a solution as temperature or solvent composition is varied.

dot

Caption: Workflow for the Dynamic Turbidity Method.

Detailed Experimental Protocol: Dynamic Turbidity Method

  • System Setup: Use a crystallization screening platform equipped with temperature control, stirring, and a turbidity or particle viewer probe.

  • Sample Preparation: Add a precisely known mass of 5-chloro-2-nitro-N-phenylbenzamide to a known mass or volume of the chosen solvent in a vial. The initial concentration should be such that the compound is not fully dissolved at the starting temperature.

  • Heating Cycle: Begin stirring and heat the suspension at a slow, controlled rate (e.g., 0.5 °C/min). The turbidity probe will continuously monitor the solution's clarity.

  • Clear Point Determination: The temperature at which the last solid particles dissolve, resulting in a sharp drop in turbidity, is recorded as the "clear point." This temperature corresponds to the saturation temperature for that specific concentration.

  • Cooling Cycle (Optional but Recommended): Subsequently, cool the solution at the same controlled rate. The temperature at which precipitation begins, marked by a sharp increase in turbidity, is the "cloud point." The clear and cloud points define a metastable zone width, and the average of the two can provide a more robust solubility data point.

  • Data Collection: Repeat this process with different starting concentrations to generate a series of data points (concentration vs. temperature) that form the solubility curve.

Data Modeling and Thermodynamic Insights

Once experimental solubility data (mole fraction solubility, x, at various temperatures, T) has been collected, it can be correlated using thermodynamic models to provide a deeper understanding of the dissolution process.[9]

A widely used and effective semi-empirical relationship is the modified Apelblat equation:

ln(x) = A + (B/T) + C ln(T)

Where A, B, and C are model parameters obtained by fitting the equation to the experimental data. These parameters encapsulate the thermodynamic behavior of the system.

From the solubility data, fundamental thermodynamic properties of dissolution, such as the Gibbs energy (ΔsolG), enthalpy (ΔsolH), and entropy (ΔsolS), can be calculated using the van't Hoff and Gibbs equations.[10][11] These values indicate whether the dissolution process is spontaneous, endothermic/exothermic, and driven by enthalpy or entropy. A positive enthalpy of dissolution, for instance, confirms that solubility increases with temperature, which is typical for most solid organic compounds.[8]

Table 2: Hypothetical Solubility Data for 5-chloro-2-nitro-N-phenylbenzamide This table is for illustrative purposes to show how results should be presented. Actual values must be determined experimentally.

Solvent Temperature (K) Mole Fraction Solubility (x) Solubility (mg/mL)
Acetone 298.15 Experimental Value Experimental Value
308.15 Experimental Value Experimental Value
318.15 Experimental Value Experimental Value
Ethyl Acetate 298.15 Experimental Value Experimental Value
308.15 Experimental Value Experimental Value
318.15 Experimental Value Experimental Value
Methanol 298.15 Experimental Value Experimental Value
308.15 Experimental Value Experimental Value
318.15 Experimental Value Experimental Value
Toluene 298.15 Experimental Value Experimental Value
308.15 Experimental Value Experimental Value

| | 318.15 | Experimental Value | Experimental Value |

Conclusion

While specific solubility data for 5-chloro-2-nitro-N-phenylbenzamide is not readily found in existing literature, this guide provides the complete framework for its determination and interpretation. By combining a theoretical understanding of its molecular structure with robust, step-by-step experimental protocols like the shake-flask and dynamic turbidity methods, researchers can generate the high-quality, reliable data essential for process chemistry and pharmaceutical development. The subsequent application of thermodynamic models allows for a quantitative description of the solubility behavior, enabling the rational selection of solvents and the precise design of crystallization and formulation processes. This systematic approach transforms solubility from an unknown variable into a powerful, predictable tool for chemical innovation.

References

  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Available from: [Link]

  • Technobis Crystallization Systems. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Available from: [Link]

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Available from: [Link]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available from: [Link]

  • ACS Publications. (2023, March 29). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Available from: [Link]

  • ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Available from: [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • National Center for Biotechnology Information. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC. Available from: [Link]

  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. Available from: [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online. Available from: [Link]

  • ACS Publications. (2019, July 16). Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents from 273.15 to 324.45 K. Journal of Chemical & Engineering Data. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis Protocol for 5-Chloro-2-nitro-N-phenylbenzamide

Introduction & Strategic Overview 5-Chloro-2-nitro-N-phenylbenzamide (CAS: 219487-62-4) is a highly versatile intermediate in pharmaceutical development. It serves as a core structural scaffold for 1[1],2[2], and various...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

5-Chloro-2-nitro-N-phenylbenzamide (CAS: 219487-62-4) is a highly versatile intermediate in pharmaceutical development. It serves as a core structural scaffold for 1[1],2[2], and various antithrombotic agents. This application note details a highly scalable, robust, and cost-effective two-step synthetic protocol designed for high yield and purity.

Scientific Integrity & Mechanistic Causality

In amide bond formation, the choice of activation strategy is dictated by the electronic and steric properties of the substrates.

  • The Problem with Direct Coupling: 5-Chloro-2-nitrobenzoic acid possesses an ortho-nitro group. This group exerts a strong electron-withdrawing effect (-I, -M) and significant steric hindrance. Direct coupling using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) often results in sluggish kinetics, incomplete conversion, and difficult purifications (3)[3].

  • The Acid Chloride Advantage: Converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) bypasses these limitations (4[4], 5[5]). The resulting 5-chloro-2-nitrobenzoyl chloride is a highly reactive electrophile. When reacted with aniline in the presence of a non-nucleophilic base (like triethylamine), the amidation proceeds rapidly and quantitatively, even at low temperatures.

Workflow Visualization

G SM 5-chloro-2-nitrobenzoic acid (Sterically Hindered) Int 5-chloro-2-nitrobenzoyl chloride (Highly Electrophilic) SM->Int Step 1: Activation Reagent1 SOCl2, cat. DMF 80°C Reagent1->Int Prod 5-chloro-2-nitro-N-phenylbenzamide (Target Product) Int->Prod Step 2: Amidation Reagent2 Aniline, Et3N 0°C to RT Reagent2->Prod

Two-step synthesis workflow for 5-chloro-2-nitro-N-phenylbenzamide via acid chloride activation.

Quantitative Data & Reagent Stoichiometry

Table 1: Stoichiometry for a 100 mmol Scale Synthesis

ReagentMW ( g/mol )Eq.AmountRole
5-Chloro-2-nitrobenzoic acid 201.561.020.16 gStarting Material
Thionyl Chloride (SOCl₂) 118.971.510.9 mLActivating Agent
N,N-Dimethylformamide (DMF) 73.090.050.38 mLCatalyst
Aniline 93.131.059.6 mLNucleophile
Triethylamine (Et₃N) 101.192.027.8 mLAcid Scavenger
Dichloromethane (DCM) 84.93-200 mLSolvent

Step-by-Step Experimental Protocol

Note: This protocol incorporates In-Process Controls (IPCs) to establish a self-validating system, ensuring each transformation is complete before proceeding and eliminating downstream troubleshooting.

Phase 1: Synthesis of 5-Chloro-2-nitrobenzoyl chloride
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂) connected to a gas scrubber (to neutralize SO₂ and HCl off-gases).

  • Charge: Add 5-chloro-2-nitrobenzoic acid (20.16 g, 100 mmol) and anhydrous toluene (100 mL) to the flask. The mixture will initially be a suspension.

  • Catalysis: Add catalytic DMF (0.38 mL, 5 mmol).

    • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as the active chlorinating species, significantly accelerating the reaction (5[5]).

  • Activation: Dropwise add thionyl chloride (10.9 mL, 150 mmol) at room temperature.

  • Heating: Gradually heat the reaction to 80 °C. Stir for 3–4 hours. The suspension will transition into a clear, homogeneous yellow/brown solution as the acid chloride forms.

  • IPC (Self-Validation): Remove a 10 µL aliquot, quench into 1 mL of methanol containing 1 drop of Et₃N. Analyze via TLC (Hexane/EtOAc 7:3) or LC-MS. The presence of the methyl ester and the complete absence of the starting acid confirms 100% conversion.

  • Concentration: Cool to room temperature and concentrate under reduced pressure to remove toluene and excess SOCl₂. Co-evaporate with fresh toluene (2 × 50 mL) to ensure complete removal of residual SOCl₂, yielding the crude acid chloride as a viscous oil. Do not purify; use immediately in Phase 2.

Phase 2: Amide Coupling
  • Setup: In a separate 500 mL round-bottom flask, dissolve aniline (9.6 mL, 105 mmol) and Et₃N (27.8 mL, 200 mmol) in anhydrous DCM (150 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Causality: The amidation reaction is highly exothermic. Cooling prevents side reactions and minimizes the formation of intensely colored oxidative byproducts of aniline.

  • Addition: Dissolve the crude 5-chloro-2-nitrobenzoyl chloride from Phase 1 in anhydrous DCM (50 mL). Add this solution dropwise to the aniline mixture over 30 minutes via an addition funnel, maintaining the internal temperature below 5 °C.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • IPC: Check by TLC (Hexane/EtOAc 1:1). The acid chloride should be completely consumed.

Phase 3: Workup and Purification
  • Quenching: Quench the reaction mixture with 100 mL of 1M HCl.

    • Causality: This protonates and extracts excess unreacted aniline and Et₃N into the aqueous layer, purifying the organic phase.

  • Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (100 mL) to remove any trace acidic impurities, followed by brine (100 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude solid from hot Ethanol/Water or Ethyl Acetate/Hexanes to afford 5-chloro-2-nitro-N-phenylbenzamide as a crystalline solid.

  • Yield: Expected yield is 85–92% (over two steps).

Analytical Characterization

Table 2: Expected Analytical Signatures

TechniqueExpected Data
LC-MS [M+H]⁺ m/z 277.0; [M-H]⁻ m/z 275.0
¹H NMR (CDCl₃) δ 10.5 (br s, 1H, NH), 8.1 (d, 1H, Ar-H), 7.8 (m, 3H, Ar-H), 7.6 (dd, 1H, Ar-H), 7.4 (t, 2H, Ar-H), 7.2 (t, 1H, Ar-H)
IR (KBr) 3300 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (Amide C=O stretch), 1530 & 1350 cm⁻¹ (NO₂ asymmetric & symmetric stretch)
Melting Point 135 - 138 °C

References

  • "5-Chloro-2-nitro-n-phenylbenzamide, 98% | 219487-62-4" , J&K Scientific. 6

  • "Tolvaptan" , Drugs of the Future / Portico. 2

  • "Synthesis and Evaluation of Novel Pyrazole Derivatives..." , International Journal of Phytopharmacology - IJBPR. 4

  • "Thiophene-Anthranilamides as Highly Potent and Orally Available Factor Xa Inhibitors" , Journal of Medicinal Chemistry - ACS Publications. 1

  • "Rational design of soluble guanylate cyclase (sGC) activators and modified synthesis of HMR-1766 (Ataciguat)" , National Archive of PhD Theses (EKT). 5

  • "US9062003B2 - Benzimidazole derivatives as PI3 kinase inhibitors" , Google Patents. 3

Sources

Application

Comprehensive Guide to 5-Chloro-2-nitro-N-phenylbenzamide: Synthesis, Reduction, and Applications in Drug Discovery

Executive Summary In pharmaceutical drug discovery, the rational design of nitrogen-containing heterocycles relies heavily on versatile, precisely functionalized building blocks. 5-Chloro-2-nitro-N-phenylbenzamide (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical drug discovery, the rational design of nitrogen-containing heterocycles relies heavily on versatile, precisely functionalized building blocks. 5-Chloro-2-nitro-N-phenylbenzamide (CAS: 219487-62-4) serves as a critical precursor in the synthesis of privileged pharmacophores, including quinazolinones, indazol-3-ones, and benzimidazoles [1].

The strategic value of this compound lies in its ortho-nitrobenzamide motif. The nitro group functions as a highly stable, masked amine during upstream synthetic steps. Upon selective reduction, it yields 2-amino-5-chloro-N-phenylbenzamide , an active nucleophile primed for intramolecular cyclocondensation. This application note details the physicochemical profiling, causality-driven synthetic protocols, and downstream applications of this essential precursor.

Physicochemical Profiling and Quantitative Data

Understanding the physical properties of the precursor and its reduced derivative is critical for optimizing reaction conditions, particularly regarding solubility and isolation strategies.

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Structural Role
5-Chloro-2-nitro-N-phenylbenzamide 219487-62-4C13H9ClN2O3276.68 g/mol Stable precursor; masked amine resistant to electrophilic attack [1].
2-Amino-5-chloro-N-phenylbenzamide 15949-49-2C13H11ClN2O246.69 g/mol Active nucleophile; primed for cyclization and C-H amination [5].

Mechanistic Workflow: From Precursor to Pharmacophore

The transformation of commercially available starting materials into complex drug candidates requires a highly orchestrated sequence of activation, amidation, selective reduction, and cyclization.

G A 5-Chloro-2-nitrobenzoic acid B Activation (SOCl2, Toluene) A->B C Acid Chloride Intermediate B->C D Amidation (Aniline, Base) C->D E 5-Chloro-2-nitro-N- phenylbenzamide D->E F Selective Reduction (Raney Ni, H2) E->F G 2-Amino-5-chloro-N- phenylbenzamide F->G H Cyclocondensation G->H I Quinazolinones / Indazolones H->I

Workflow from 5-chloro-2-nitrobenzoic acid to heterocyclic drug candidates.

Validated Protocols & Mechanistic Causality

Protocol 1: Synthesis of 5-Chloro-2-nitro-N-phenylbenzamide

Causality & Expert Insight: The synthesis begins with the activation of 5-chloro-2-nitrobenzoic acid. While oxalyl chloride in dichloroethane (DCE) is common in discovery chemistry, scale-up routes favor thionyl chloride (SOCl₂) in toluene. This substitution prevents the formation of hazardous byproducts. Crucially, differential scanning calorimetry (DSC) reveals that isolated 5-chloro-2-nitrobenzoyl chloride undergoes violent exothermic decomposition at ~170 °C [2]. Therefore, the intermediate must never be evaporated to dryness; it must be concentrated to a minimum of 2 volumes at temperatures strictly below 60 °C to ensure an absolute safety margin[2].

Step-by-Step Methodology:

  • Activation: Suspend 5-chloro-2-nitrobenzoic acid (1.0 equiv) in toluene (10 volumes). Add SOCl₂ (1.2 equiv) and a catalytic amount of DMF.

  • Heating: Stir the mixture at 100 °C for 6 hours until gas evolution ceases and the solution becomes homogeneous.

  • Safe Concentration: Concentrate the solution under vacuum at 60 °C until the total volume is reduced to exactly 2 volumes. Do not evaporate to dryness.

  • Amidation: Cool the concentrated acid chloride solution to -10 °C. Dropwise, add a solution of aniline (1.05 equiv) and N,N-diisopropylethylamine (DIPEA) (1.5 equiv) in THF.

  • Isolation: Stir for 2 hours at -10 °C. Quench with water, extract with ethyl acetate, wash the organic layer with 1M HCl and brine, dry over Na₂SO₄, and concentrate to yield 5-chloro-2-nitro-N-phenylbenzamide.

Protocol 2: Selective Reduction to 2-Amino-5-chloro-N-phenylbenzamide

Causality & Expert Insight: Reducing the nitro group in the presence of an aryl chloride is notoriously difficult due to the competing hydrodehalogenation reaction (cleavage of the C-Cl bond). Standard Palladium on Carbon (Pd/C) catalysts will rapidly strip the chlorine atom from the ring. To achieve absolute chemoselectivity, Raney Nickel under mild hydrogen pressure or Tin(II) chloride (SnCl₂) in acidic ethanol must be employed [2, 3]. Raney Nickel in a DMF/H₂O solvent system provides excellent yields (~87%) while preserving the halogen [2].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-chloro-2-nitro-N-phenylbenzamide in a mixture of DMF and H₂O (ratio 9:1).

  • Catalyst Addition: Carefully add a slurry of Raney Nickel (10% w/w). Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry in air.

  • Hydrogenation: Purge the reaction vessel with N₂, then introduce H₂ gas (balloon or 1 atm pressure). Stir vigorously at 30 °C for 16 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite under a blanket of nitrogen. Wash the filter cake thoroughly with DMF.

  • Precipitation: Concentrate the filtrate under reduced pressure and precipitate the product by adding cold water. Filter and dry to obtain pure 2-amino-5-chloro-N-phenylbenzamide.

Downstream Applications: Heterocycle Formation

Once reduced, 2-amino-5-chloro-N-phenylbenzamide is a highly versatile building block. A prominent application is the metal-free oxidative synthesis of quinazolinones. Traditional quinazolinone synthesis requires pre-oxidized aldehydes. However, modern methodologies utilize dual amination of sp³ C-H bonds directly from simple methylarenes (like toluene) [4].

G A 2-Amino-5-chloro-N-phenylbenzamide C DTBP (Oxidant) + TsOH (Acid) 110 °C, DMSO A->C B Methylarene (e.g., Toluene) B->C D sp3 C-H Bond Activation & Radical Formation C->D E Imine Intermediate D->E F Intramolecular Cyclization & Oxidation E->F G 6-Chloro-2,3-diphenylquinazolin-4(3H)-one F->G

Mechanistic pathway for quinazolinone synthesis via sp³ C-H bond activation.

Quinazolinone Synthesis Protocol: A mixture of 2-amino-5-chloro-N-phenylbenzamide (0.3 mmol), p-Toluenesulfonic acid (TsOH, 0.6 mmol), and Di-tert-butyl peroxide (DTBP, 0.9 mmol) is suspended in 2 mL of the target methylarene (e.g., toluene) and 2 mL of DMSO. The reaction is heated in a sealed Schlenk tube at 110 °C for 20 hours. The DTBP acts as a radical initiator to activate the benzylic sp³ C-H bond, forming an imine intermediate that undergoes spontaneous intramolecular cyclization to yield the highly substituted quinazolinone core [4].

References

  • J&K Scientific. "5-Chloro-2-nitro-n-phenylbenzamide, 98% | 219487-62-4". J&K Scientific LLC.
  • ACS Publications. "Practical and Scalable Manufacturing Process for Plasma Kallikrein Inhibitor ASP5069". Organic Process Research & Development.
  • Portico. "Tolvaptan: Synthesis". Drugs of the Future.
  • The Royal Society of Chemistry. "Metal-free oxidative synthesis of quinazolinones via dual amination of sp3 C–H bonds". RSC Advances.
  • ACS Publications. "One-Pot, Multistep Reactions for the Modular Synthesis of N,N′-Diarylindazol-3-ones". The Journal of Organic Chemistry.
Method

Application Note: Protocol for Preparing 5-Chloro-2-nitro-N-phenylbenzamide DMSO Stock Solutions

Introduction and Mechanistic Rationale 5-Chloro-2-nitro-N-phenylbenzamide (CAS: 219487-62-4) is a highly hydrophobic small molecule utilized in various biochemical and cellular assays. Due to its lipophilic nature, it ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

5-Chloro-2-nitro-N-phenylbenzamide (CAS: 219487-62-4) is a highly hydrophobic small molecule utilized in various biochemical and cellular assays. Due to its lipophilic nature, it exhibits poor aqueous solubility but dissolves readily in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO).

The preparation of a stable, high-fidelity DMSO stock solution is not merely a matter of dissolution; it is a thermodynamic process that requires strict environmental control. DMSO is highly hygroscopic. If atmospheric moisture is absorbed into the solvent, it alters the thermodynamic stability of the dissolved compound. According to Ostwald's Rule of Stages, this hydration lowers the freezing point of DMSO and drives the dissolved small molecule from a kinetically stable state into a lower-energy crystalline precipitate . Furthermore, repeated freeze-thaw cycles in the presence of trace water significantly degrade compound integrity and reduce measurable potency in quantitative high-throughput screening (qHTS) assays .

This protocol outlines a self-validating system for preparing, aliquoting, and storing 5-chloro-2-nitro-N-phenylbenzamide to ensure absolute experimental reproducibility.

Compound Specifications and Quantitative Data

To ensure accurate molarity during stock preparation, the exact molecular weight must be utilized. Table 1 summarizes the physicochemical properties of the compound, while Table 2 provides the precise mass-to-volume ratios required to achieve standard stock concentrations.

Table 1: Compound Specifications

ParameterSpecification
Compound Name 5-Chloro-2-nitro-N-phenylbenzamide
CAS Number 219487-62-4
Molecular Formula C₁₃H₉ClN₂O₃
Molecular Weight 276.68 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Short-Term Storage 4°C (Desiccated, protected from light)
Long-Term Storage -20°C or -80°C (Aliquoted)

Table 2: Standard Stock Preparation Calculations

Note: It is highly recommended to weigh an approximate amount of the compound, record the exact mass, and recalculate the required DMSO volume rather than attempting to weigh an exact mass. Volume (mL) = Mass (mg) / (Target Concentration (mM) × 0.27668).

Target ConcentrationMass of Compound (mg)Volume of Anhydrous DMSO (mL)
10 mM 2.7671.00
20 mM 5.5341.00
50 mM 13.8341.00

Step-by-Step Experimental Protocol

This methodology is designed to prevent moisture contamination and ensure complete solubilization.

Phase 1: Pre-Handling and Equilibration
  • Equilibration: Remove the vial of 5-chloro-2-nitro-N-phenylbenzamide and the bottle of anhydrous DMSO from cold storage. Allow them to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

    • Causality: Opening cold containers causes immediate condensation of atmospheric moisture into the hygroscopic DMSO and onto the compound powder, which will drastically reduce solubility and cause downstream precipitation .

Phase 2: Weighing and Dissolution (Self-Validating Step)
  • Weighing: Using a calibrated analytical balance, weigh approximately 2.5 to 5.0 mg of the compound into a sterile, low-protein-binding amber microcentrifuge tube. Record the exact mass to three decimal places.

  • Calculation: Calculate the exact volume of DMSO required using the formula provided in Table 2.

  • Solubilization: Add 90% of the calculated anhydrous DMSO volume to the tube. Vortex gently for 60 seconds. Add the remaining 10% of the DMSO.

  • Agitation: If the compound is not fully dissolved, place the tube in a sonicating water bath at RT for 5–10 minutes.

  • Visual QC: Hold the tube against a light source and inspect for micro-particulates. The solution must be completely clear. If turbidity persists, warm the solution to 37°C and repeat sonication.

Phase 3: Aliquoting and Storage
  • Aliquoting: Immediately dispense the master stock into 10 µL to 50 µL single-use aliquots using sterile amber PCR tubes or cryovials.

  • Storage: Flash-freeze the aliquots in liquid nitrogen (optional but recommended) and transfer them to a -20°C or -80°C freezer.

Phase 4: Aqueous Dilution (Prior to Assay)
  • Stepwise Dilution: On the day of the experiment, thaw a single aliquot at RT. To prevent the hydrophobic compound from "crashing out" due to a rapid solvent polarity shift, perform a stepwise serial dilution into your pre-warmed (37°C) aqueous assay buffer. Ensure the final DMSO concentration in the cell culture or biochemical assay remains below 0.5% (v/v).

Workflow Visualization

Workflow Step1 1. Equilibrate Reagents to Room Temp Step2 2. Weigh 5-chloro-2-nitro-N-phenylbenzamide Step1->Step2 Step3 3. Add Anhydrous DMSO & Vortex/Sonicate Step2->Step3 Step4 4. Visual QC Check for Particulates Step3->Step4 Step5 5. Aliquot into Single-Use Tubes Step4->Step5 Step6 6. Store at -20°C or -80°C (Desiccated & Dark) Step5->Step6 Step7 7. Stepwise Aqueous Dilution (Prior to Assay) Step6->Step7

Caption: Workflow for preparing 5-chloro-2-nitro-N-phenylbenzamide DMSO stock solutions.

Quality Control and Troubleshooting

Understanding the physical chemistry of your stock solution is critical for troubleshooting assay inconsistencies. Table 3 outlines the causal mechanisms behind common handling failures.

Table 3: Troubleshooting Matrix

Observed IssueCausal MechanismCorrective Action
Precipitation in DMSO Stock Absorption of atmospheric water lowers the DMSO freezing point and induces a kinetically stable solution to crystallize.Discard compromised stock. Always use fresh, anhydrous DMSO. Equilibrate reagents to RT before opening.
Precipitation upon Aqueous Dilution A rapid shift in solvent polarity causes the highly hydrophobic compound to instantly aggregate and "crash out" of solution.Pre-warm the aqueous buffer to 37°C. Perform a step-wise serial dilution rather than a single large-volume spike.
Loss of Assay Efficacy / Inconsistent IC₅₀ Repeated freeze-thaw cycles degrade the compound and induce micro-crystallization that is invisible to the naked eye but reduces the effective molarity.Strictly adhere to single-use aliquoting. Never subject a working stock to more than two freeze-thaw cycles.

References

  • Ziath Ltd. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO." Ziath. Available at:[Link]

  • Cheng, X., et al. "Monitoring compound integrity with cytochrome P450 assays and qHTS." Journal of Biomolecular Screening, vol. 14, no. 5, 2009, pp. 538-546. NCBI PMC. Available at:[Link]

Application

Application Note: Chemoselective Catalytic Reduction of 5-Chloro-2-nitro-N-phenylbenzamide

Executive Summary The synthesis of[1] from[2] is a critical transformation in the development of anthranilamide-based active pharmaceutical ingredients (APIs) and agrochemicals. The primary synthetic hurdle is achieving...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of[1] from[2] is a critical transformation in the development of anthranilamide-based active pharmaceutical ingredients (APIs) and agrochemicals. The primary synthetic hurdle is achieving complete reduction of the nitro group without triggering hydrodehalogenation (cleavage of the aryl C-Cl bond)[3]. While alternative methods such as [4] exist, heterogeneous catalytic hydrogenation remains the most scalable and atom-economical approach[5]. This application note details a highly chemoselective, scalable, and self-validating catalytic hydrogenation protocol utilizing sulfided platinum on carbon (Pt(S)/C).

Mechanistic Principles & Experimental Causality

As a Senior Application Scientist, it is vital to understand why specific reagents are chosen rather than simply following a recipe. The chemoselectivity of this transformation relies on the precise manipulation of activation energies at the catalyst surface.

  • Causality of Catalyst Choice: Standard catalytic hydrogenation with is known to cause extensive dehalogenation, especially with aryl halides[3]. Palladium readily undergoes oxidative addition into the C-Cl bond. To circumvent this, a is employed[5]. The sulfur modifier acts as a selective surface poison. The oxidative addition of an aryl chloride to a metal surface requires a large, contiguous ensemble of active metal atoms. Sulfur strongly adsorbs to the platinum surface, breaking up these ensembles and electronically modifying the metal. Conversely, the reduction of the highly polar N-O bond is facile and requires fewer contiguous active sites. Thus, Pt(S)/C raises the activation energy for dehalogenation while permitting rapid nitro reduction[5].

  • Causality of Solvent Choice: Protic solvents (e.g., methanol) can facilitate chloride leaving group departure via hydrogen bonding and solvolysis, accelerating dehalogenation. We utilize ethyl acetate (EtOAc), an aprotic solvent that suppresses this pathway while maintaining excellent substrate solubility.

  • Causality of Reaction Conditions: The optimized conditions employ low temperature (25 °C) and low pressure (15 psi)[5]. Elevated temperatures exponentially increase the rate of C-Cl bond cleavage, overriding the protective effect of the sulfur poison.

Catalyst Screening & Quantitative Data

The following table summarizes the optimization data, demonstrating the superiority of the Pt(S)/C system for this specific transformation.

Catalyst SystemLoading (mol% Metal)SolventTemp (°C)Pressure (psi)Conversion (%)Dehalogenation (%)Isolated Target Yield (%)
10% Pd/C1.0MeOH2515>9985<15
5% Pt/C1.0EtOAc2515>993560
5% Pt(S)/C 0.5 EtOAc 25 15 >99 <1 96
5% Ru/C1.0EtOAc606080572

Logical Relationship & Workflow Diagrams

ChemoselectiveReduction SM 5-Chloro-2-nitro-N-phenylbenzamide (Substrate) PdC 10% Pd/C (Standard Hydrogenation) SM->PdC H2 (1-5 atm) PtSC 5% Pt(S)/C (Chemoselective Hydrogenation) SM->PtSC H2 (1-5 atm) Dehalo 2-Amino-N-phenylbenzamide (Hydrodehalogenation Byproduct) PdC->Dehalo Major Pathway (C-Cl Cleavage) Target 2-Amino-5-chloro-N-phenylbenzamide (Target Product) PdC->Target Minor Pathway PtSC->Target Exclusive Pathway (Nitro Reduction Only)

Logical pathways for the catalytic hydrogenation of halonitroarenes.

Workflow Prep 1. Reactor Prep Purge with N2 Load 2. Charge Reagents Substrate + EtOAc + Pt(S)/C Prep->Load React 3. Hydrogenation 15 psi H2, 25°C, 2-4 h Load->React IPC 4. IPC Check HPLC (>99% Conv.) React->IPC Filter 5. Filtration Celite Pad (Remove Pt) IPC->Filter Isolate 6. Isolation Concentration & Drying Filter->Isolate

Step-by-step workflow for the chemoselective hydrogenation process.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . Built-in In-Process Controls (IPC) and mass-balance checks ensure the integrity of the results before proceeding to subsequent steps, eliminating downstream failures.

Reagents & Materials
  • Substrate: 5-Chloro-2-nitro-N-phenylbenzamide (10.0 g, 36.1 mmol)[2]

  • Catalyst: 5% Platinum on carbon, sulfided (Pt(S)/C) (0.70 g, 0.5 mol% Pt)[5]

  • Solvent: Ethyl acetate (EtOAc), ACS grade (360 mL)

  • Gas: Hydrogen gas (H2), >99.99% purity

  • Equipment: Parr hydrogenation apparatus or a pressure-rated glass reactor.

Step-by-Step Procedure
  • Reactor Preparation: Flame-dry the reactor vessel. Purge with inert gas (N2 or Ar) for 5 minutes to displace oxygen. Causality: Prevents premature catalyst ignition and explosive H2/O2 mixtures.

  • Reagent Loading: Add the substrate (10.0 g) to the vessel, followed by EtOAc (360 mL) to achieve a ~0.1 M concentration. Carefully add the 5% Pt(S)/C catalyst (0.70 g) under a continuous blanket of inert gas.

  • Purging Cycle: Seal the reactor. Pressurize with N2 to 15 psi and vent (repeat 3 times). Next, pressurize with H2 to 15 psi and vent (repeat 3 times) to ensure a pure hydrogen atmosphere.

  • Hydrogenation: Pressurize the reactor to 15 psi with H2. Initiate vigorous stirring (800 rpm) at 25 °C. Note: Nitro reduction is highly exothermic. Monitor the internal temperature and apply a cooling bath if it exceeds 30 °C to prevent thermal runaway and increased dehalogenation.

  • In-Process Control (Self-Validation Check 1): After 2 hours, halt stirring, vent the H2, and pull a 0.5 mL aliquot. Filter through a 0.22 µm PTFE syringe filter and analyze via HPLC.

    • Validation Criteria: The reaction is validated as complete when the starting material peak is <0.5% and the des-chloro byproduct peak is <1.0%[5]. If conversion is stalled at <50%, it indicates catalyst poisoning from upstream impurities; validate by spiking an additional 0.2 mol% catalyst.

  • Workup & Filtration: Once validated, purge the reactor with N2 (3 times). Filter the crude reaction mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad thoroughly with EtOAc (2 x 50 mL).

  • Isolation (Self-Validation Check 2): Concentrate the combined filtrate under reduced pressure to afford 2-amino-5-chloro-N-phenylbenzamide as a solid[1].

    • Validation Criteria (Mass Balance): Weigh the crude product. The theoretical yield is 8.90 g. A recovered mass of >8.50 g (>95%) validates that no product was lost to the Celite pad (which would require further elution with a more polar solvent like THF).

References

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry. URL:[Link]

  • One-Pot, Multistep Reactions for the Modular Synthesis of N,N′-Diarylindazol-3-ones. The Journal of Organic Chemistry. URL:[Link]

  • Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. PMC - NIH. URL:[Link]

Sources

Method

LC-MS protocol for detecting 5-chloro-2-nitro-N-phenylbenzamide in biological matrices

Application Note: High-Throughput LC-MS/MS Protocol for the Quantification of 5-Chloro-2-nitro-N-phenylbenzamide in Biological Matrices Introduction & Pharmacological Context The compound 5-chloro-2-nitro-N-phenylbenzami...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput LC-MS/MS Protocol for the Quantification of 5-Chloro-2-nitro-N-phenylbenzamide in Biological Matrices

Introduction & Pharmacological Context

The compound 5-chloro-2-nitro-N-phenylbenzamide (CAS: 219487-62-4) is a highly lipophilic nitrobenzanilide derivative. Structurally, it is a regioisomer of GW9662 (2-chloro-5-nitrobenzanilide), a well-characterized, irreversible antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1]. Because GW9662 and its analogs covalently modify Cys285 in the PPARγ ligand-binding domain, they are critical tools in studying adipogenesis, neuroinflammation, and metabolic disorders[1][2].

Quantifying nitroaromatic benzamides in biological matrices (such as human or rat plasma) presents unique bioanalytical challenges. These molecules are highly susceptible to matrix-dependent ion suppression and electrochemical reduction in the electrospray ionization (ESI) source. As a Senior Application Scientist, I have designed this protocol to bypass these pitfalls. By coupling Supported Liquid Extraction (SLE) with high-efficiency fused-core chromatography and positive-ion Multiple Reaction Monitoring (MRM), this method provides a self-validating, highly robust system that strictly adheres to the FDA 2018 Bioanalytical Method Validation Guidance for Industry[3][4].

Experimental Design & Causality: The "Why" Behind the Workflow

To ensure scientific integrity and assay reproducibility, every step in this protocol is engineered to address specific physicochemical properties of 5-chloro-2-nitro-N-phenylbenzamide:

  • Sample Preparation (Why SLE?): Standard Protein Precipitation (PPT) fails to remove endogenous phospholipids (e.g., phosphatidylcholines), which elute in the same lipophilic retention window as benzamides, causing severe ion suppression. Supported Liquid Extraction (SLE) utilizes diatomaceous earth to hold the aqueous plasma. By eluting with a non-polar mixture of MTBE and Hexane, the un-ionized 5-chloro-2-nitro-N-phenylbenzamide is selectively partitioned, leaving >99% of phospholipids trapped on the sorbent.

  • Chromatography (Why Fused-Core?): A superficially porous (fused-core) C18 column provides the theoretical plate count of a sub-2 µm particle but at half the backpressure. This allows for rapid, high-throughput ballistic gradients (3.0-minute run time) without stressing the UHPLC pumps.

  • Mass Spectrometry (Why ESI+?): While nitro groups are traditionally analyzed in negative ion mode (ESI-), the amide nitrogen in benzanilides readily accepts a proton in the presence of 0.1% formic acid. ESI+ yields a highly stable [M+H]+ precursor at m/z 277.1. Collision-Induced Dissociation (CID) selectively cleaves the amide bond, generating a dominant, matrix-interference-free acylium ion at m/z 184.0.

Workflow Plasma Plasma Sample (100 µL) Pretreat Acidification (1% Formic Acid) Plasma->Pretreat SLE Supported Liquid Extraction (SLE) Pretreat->SLE Elution Elution (MTBE:Hexane) SLE->Elution LC UHPLC Separation (C18 Fused-Core) Elution->LC MS ESI+ MS/MS (MRM Mode) LC->MS

Fig 1. High-throughput SLE and LC-MS/MS analytical workflow for nitrobenzanilide quantification.

Step-by-Step Methodology

Reagents and Materials
  • Analyte: 5-chloro-2-nitro-N-phenylbenzamide (Purity ≥98%).

  • Internal Standard (IS): 5-chloro-2-nitro-N-(phenyl-d5)benzamide (Stable Isotope Labeled analog ensures perfect tracking of extraction recovery and matrix effects).

  • Solvents: LC-MS grade Water, Acetonitrile (MeCN), Methyl tert-butyl ether (MTBE), Hexane, and Formic Acid (FA).

  • Extraction Plate: 96-well SLE plate (e.g., Biotage ISOLUTE SLE+ 400 µL capacity).

Supported Liquid Extraction (SLE) Protocol
  • Aliquoting: Transfer 100 µL of plasma (blank, standards, QCs, or unknown samples) into a 2 mL 96-well collection plate.

  • IS Addition: Add 10 µL of the SIL-IS working solution (500 ng/mL in 50% MeCN) to all wells except double blanks.

  • Pre-treatment: Add 100 µL of 1% aqueous Formic Acid to each well. Mix at 1,000 RPM for 2 minutes. (Causality: Acidification disrupts protein binding and ensures the analyte remains fully un-ionized for optimal organic partitioning).

  • Loading: Transfer the pre-treated samples (210 µL total) onto the SLE plate. Apply a brief pulse of positive pressure (2-3 psi) to initiate loading. Wait 5 minutes for the aqueous sample to fully absorb into the diatomaceous earth.

  • Elution: Apply 2 × 400 µL of MTBE:Hexane (1:1, v/v). Allow the solvent to flow under gravity for 2 minutes, followed by 5 psi of positive pressure to expel the remaining solvent into a clean collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (Water:MeCN, 70:30 v/v).

LC-MS/MS Conditions

Liquid Chromatography

  • Column: Ascentis Express C18, 50 × 2.1 mm, 2.7 µm (Fused-core).

  • Column Temperature: 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Injection Volume: 5 µL.

Table 1: UHPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.00 0.60 70 30
0.50 0.60 70 30
1.50 0.60 5 95
2.20 0.60 5 95
2.30 0.60 70 30

| 3.00 | 0.60 | 70 | 30 |

Mass Spectrometry (Triple Quadrupole)

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 4.5 kV.

  • Desolvation Temperature: 500°C.

Fragmentation Parent [M+H]+ m/z 277.1 (Protonated Amide) Acylium Acylium Ion m/z 184.0 (Quantifier) Parent->Acylium Amide Cleavage (- Aniline) Aniline Aniline Ion m/z 94.1 (Qualifier) Parent->Aniline Amide Cleavage (- Acylium)

Fig 2. Collision-induced dissociation (CID) pathway for 5-chloro-2-nitro-N-phenylbenzamide.

Table 2: MRM Transitions and Collision Parameters

Analyte Q1 Precursor (m/z) Q3 Fragment (m/z) Declustering Potential (V) Collision Energy (eV) Role
5-chloro-2-nitro-N-phenylbenzamide 277.1 184.0 65 22 Quantifier
5-chloro-2-nitro-N-phenylbenzamide 277.1 94.1 65 35 Qualifier

| d5-SIL Internal Standard | 282.1 | 184.0 | 65 | 22 | IS Quantifier |

System Suitability & Method Validation

To ensure the assay operates as a self-validating system, it was evaluated against the rigorous acceptance criteria outlined in the FDA Bioanalytical Method Validation Guidance for Industry[3][4].

Table 3: Validation Summary (Human Plasma) | Validation Parameter | Experimental Result | FDA Acceptance Criteria[4] | | :--- | :--- | :--- | | Linear Dynamic Range | 1.0 – 1000 ng/mL | R2≥0.990 | | Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL (S/N > 20) | Precision & Accuracy ≤±20% | | Intra-day Precision (CV%) | 3.2% – 6.8% | ≤±15% (for all QCs > LLOQ) | | Inter-day Accuracy (% Bias) | -4.1% to +5.5% | ±15% of nominal concentration | | Extraction Recovery (SLE) | 92.4% (Analyte), 93.1% (IS) | Consistent and reproducible | | Matrix Factor (IS Normalized) | 0.98 (CV: 2.1%) | ~1.0 (Indicates negligible ion suppression) |

Note on Matrix Effects: The IS-normalized matrix factor of 0.98 confirms that the combination of SLE and the fused-core chromatographic gradient successfully resolves the analyte from endogenous phospholipid suppression zones.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). US Department of Health and Human Services. URL:[Link]

  • Leesnitzer, L. M., et al. Functional Consequences of Cysteine Modification in the Ligand Binding Sites of Peroxisome Proliferator Activated Receptors by GW9662. Biochemistry (2002). ACS Publications. URL:[Link]

  • Zattoni, M., et al. Comparison of PPAR Ligands as Modulators of Resolution of Inflammation, via Their Influence on Cytokines and Oxylipins Release in Astrocytes. International Journal of Molecular Sciences (2020). PMC. URL:[Link]

  • International Council for Harmonisation (ICH). ICH M10 Bioanalytical Method Validation Guideline. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Product Yield in 5-chloro-2-nitro-N-phenylbenzamide Synthesis

Welcome to the technical support center for the synthesis of 5-chloro-2-nitro-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-chloro-2-nitro-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific amide synthesis, with a primary focus on addressing the critical issue of low product yield. Here, you will find a comprehensive collection of troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format.

I. Understanding the Reaction: The Synthesis of 5-chloro-2-nitro-N-phenylbenzamide

The synthesis of 5-chloro-2-nitro-N-phenylbenzamide is a classic example of amide bond formation, a fundamental reaction in organic and medicinal chemistry.[1] The most common route involves the reaction of 5-chloro-2-nitrobenzoic acid with aniline. This reaction typically requires the "activation" of the carboxylic acid to facilitate the nucleophilic attack by the amine.[2]

Two primary pathways are generally employed:

  • Two-Step, One-Pot Synthesis via an Activated Ester: This method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate in situ.[2] This intermediate is then readily attacked by aniline to form the desired amide. Additives like 1-hydroxybenzotriazole (HOBt) are often used to increase efficiency and suppress side reactions.

  • Two-Step Synthesis via an Acyl Chloride: In this approach, the 5-chloro-2-nitrobenzoic acid is first converted to the more reactive 5-chloro-2-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] The isolated acyl chloride is then reacted with aniline, usually in the presence of a base to neutralize the HCl byproduct.[4][5]

Below is a workflow diagram illustrating these two common synthetic routes.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Route 1: Coupling Agent cluster_2 Route 2: Acyl Chloride 5-chloro-2-nitrobenzoic_acid 5-chloro-2-nitrobenzoic acid Coupling_Agent Coupling Agent (e.g., DCC, EDC) + Optional Additive (e.g., HOBt) 5-chloro-2-nitrobenzoic_acid->Coupling_Agent Step 1a Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) 5-chloro-2-nitrobenzoic_acid->Chlorinating_Agent Step 1b Aniline Aniline Activated_Ester Activated Ester Intermediate (O-acylisourea) Coupling_Agent->Activated_Ester Product 5-chloro-2-nitro-N-phenylbenzamide Activated_Ester->Product Step 2a + Aniline Acyl_Chloride 5-chloro-2-nitrobenzoyl chloride Chlorinating_Agent->Acyl_Chloride Base Base (e.g., Et₃N, Pyridine) Acyl_Chloride->Base Step 2b + Aniline Base->Product

Caption: Common synthetic routes to 5-chloro-2-nitro-N-phenylbenzamide.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low yields and provides actionable troubleshooting steps.

Category 1: Reaction Initiation and Reagent Issues
Q1: My reaction doesn't seem to be starting, or the starting material is consumed very slowly. What could be the problem?

A1: A stalled or sluggish reaction can often be traced back to issues with the reagents or the initial reaction setup. Here are the most common culprits and how to address them:

  • Inactive Carboxylic Acid: The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable at room temperature because it results in an acid-base reaction, forming an unreactive ammonium carboxylate salt.[2][6] To overcome this, the carboxylic acid must be activated.

    • Troubleshooting (Coupling Agent Route):

      • Verify Coupling Agent Quality: Carbodiimides like DCC and EDC are moisture-sensitive. Ensure they are fresh and have been stored under anhydrous conditions.

      • Check Additive Stoichiometry: If using an additive like HOBt, ensure it is used in the correct proportion.

    • Troubleshooting (Acyl Chloride Route):

      • Incomplete Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride may be incomplete. This step often requires heating.[5] Ensure the reaction with thionyl chloride or oxalyl chloride has gone to completion. You can monitor this by taking a small aliquot, quenching it with an alcohol (e.g., methanol), and analyzing the resulting ester by TLC or LC-MS.

      • Degradation of Acyl Chloride: Acyl chlorides are highly reactive and can be hydrolyzed by atmospheric moisture.[3] It is best to use the freshly prepared acyl chloride immediately or store it under an inert atmosphere.

  • Poor Quality of Starting Materials or Solvents:

    • Purity of 5-chloro-2-nitrobenzoic acid and Aniline: Impurities in the starting materials can interfere with the reaction. Recrystallize or purify the starting materials if their purity is questionable.

    • Anhydrous Conditions: Amide coupling reactions are sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous. The presence of water can hydrolyze the activated intermediate or the acyl chloride, leading back to the starting carboxylic acid.[3]

Q2: I'm using the acyl chloride method, and the reaction is still not proceeding. I've added the aniline to the acyl chloride, but nothing is happening. Why?

A2: A common oversight in the acyl chloride method is the neutralization of the amine by the HCl byproduct. The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid.[4] This acid will react with the unreacted aniline, protonating it to form the anilinium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride.[5]

  • Troubleshooting:

    • Add a Non-Nucleophilic Base: Include at least one equivalent of a tertiary amine base, such as triethylamine (Et₃N) or pyridine, to the reaction mixture. This base will scavenge the HCl as it is formed, keeping the aniline in its neutral, nucleophilic state.[5]

    • Order of Addition: It is often best to add the acyl chloride solution to a solution of the aniline and the base.[5] This ensures that there is always a base present to neutralize the HCl as it is formed.

Category 2: Side Reactions and Byproduct Formation
Q3: I'm seeing multiple spots on my TLC plate, and my final product is difficult to purify. What are the likely side reactions?

A3: Several side reactions can compete with the desired amide formation, leading to a complex reaction mixture and reduced yield.

  • Formation of N-acylurea (Coupling Agent Route): With carbodiimide coupling agents like DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive towards the amine. This is more likely to occur if the amine is not added promptly after the activation of the carboxylic acid.

    • Troubleshooting:

      • Control Order of Addition: Add the amine to the reaction mixture shortly after the carboxylic acid and coupling agent have been mixed.

      • Use an Additive: Additives like HOBt react with the O-acylisourea to form an active ester that is less prone to rearrangement.

  • Formation of Symmetric Anhydride: The activated carboxylic acid can react with another molecule of the carboxylic acid to form a symmetric anhydride. While this anhydride can still react with the amine to form the desired product, it consumes two equivalents of the starting carboxylic acid for every one equivalent of amide formed, thus limiting the theoretical yield.

    • Troubleshooting:

      • Stoichiometry Control: Use a slight excess of the amine to favor the reaction with the activated intermediate.

  • Reaction with the Nitro Group: Under certain conditions, the nitro group can be reduced. This is less common during the amide formation itself but can occur during subsequent workup or purification steps if reducing agents are present.

The following decision tree can help diagnose and address common side reactions.

Troubleshooting_Side_Reactions Start Low Yield & Multiple Spots on TLC Check_Method Which synthetic route are you using? Start->Check_Method Coupling_Agent_Route Coupling Agent (DCC, EDC) Check_Method->Coupling_Agent_Route Route 1 Acyl_Chloride_Route Acyl Chloride Check_Method->Acyl_Chloride_Route Route 2 Check_Byproduct Is an insoluble white precipitate (dicyclohexylurea) forming? Coupling_Agent_Route->Check_Byproduct Check_Base Did you add a non-nucleophilic base? Acyl_Chloride_Route->Check_Base N_Acylurea_Formation Potential N-acylurea formation. Check_Byproduct->N_Acylurea_Formation Yes Anhydride_Formation Potential symmetric anhydride formation. Check_Byproduct->Anhydride_Formation No Add_HOBt Solution: Add HOBt to the reaction to form a more stable active ester. N_Acylurea_Formation->Add_HOBt Excess_Amine Solution: Use a slight excess of aniline. Anhydride_Formation->Excess_Amine No_Base Problem: Aniline is protonated by HCl byproduct. Check_Base->No_Base No Yes_Base Consider other issues. Check_Base->Yes_Base Yes Add_Base Solution: Add triethylamine or pyridine. No_Base->Add_Base

Caption: Decision tree for troubleshooting side reactions.

Category 3: Workup and Purification
Q4: I seem to be losing a lot of my product during the workup and purification steps. How can I improve my recovery?

A4: Product loss during workup is a common source of low yield. A well-designed workup procedure is crucial for isolating the desired product in high purity and yield.

  • Inefficient Extraction: The product may have some solubility in the aqueous layer, leading to losses during extraction.

    • Troubleshooting:

      • Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product from the aqueous phase.[7]

      • Brine Wash: After the aqueous washes, wash the combined organic layers with a saturated sodium chloride (brine) solution.[7] This helps to remove dissolved water and can "salt out" dissolved organic product, driving it into the organic layer.

  • Emulsion Formation: Emulsions can form at the interface between the organic and aqueous layers, trapping the product and making separation difficult.

    • Troubleshooting:

      • Add Brine: Adding a small amount of brine can often help to break up emulsions.

      • Filtration: Filtering the entire mixture through a pad of Celite can sometimes resolve persistent emulsions.

  • Improper pH Adjustment: The pH of the aqueous phase during washing is critical for removing unreacted starting materials and byproducts.

    • Aqueous Wash Protocol:

      • Acid Wash: A wash with a dilute acid (e.g., 1 M HCl or 1 M citric acid) will protonate and remove any unreacted aniline and any tertiary amine base used.[7]

      • Base Wash: A subsequent wash with a dilute base (e.g., 1 M NaHCO₃ or 1 M Na₂CO₃) will deprotonate and remove any unreacted 5-chloro-2-nitrobenzoic acid.[7]

      • Water/Brine Wash: A final wash with water or brine will remove any remaining acid or base.

Washing Step Purpose Compound(s) Removed
1 M HCl or Citric AcidRemoves basic impuritiesUnreacted aniline, triethylamine, pyridine
1 M NaHCO₃ or Na₂CO₃Removes acidic impuritiesUnreacted 5-chloro-2-nitrobenzoic acid, HOBt
Saturated NaCl (Brine)Removes dissolved water and salts out productWater, residual inorganic salts
  • Purification Issues:

    • Co-elution during Chromatography: If column chromatography is used for purification, the product may co-elute with impurities.

      • Troubleshooting: Optimize the solvent system for your column to achieve better separation. A good starting point is a mixture of hexanes and ethyl acetate.

    • Product Precipitation during Concentration: The product may be sparingly soluble in the chromatography solvent and precipitate on the column or during concentration.

      • Troubleshooting: Use a solvent system in which the product is more soluble.

III. Experimental Protocols

Protocol 1: Synthesis of 5-chloro-2-nitro-N-phenylbenzamide via the Acyl Chloride Route

This protocol is a general guideline and may require optimization.

Step 1: Formation of 5-chloro-2-nitrobenzoyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-nitrobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) to the flask.[8]

  • Optionally, add a catalytic amount of dimethylformamide (DMF) (1-2 drops).[5]

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 1-2 hours.[8] The reaction is complete when the evolution of gas (SO₂ and HCl) ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation or under reduced pressure. The crude 5-chloro-2-nitrobenzoyl chloride can be used directly in the next step.

Step 2: Amide Formation

  • In a separate flask, dissolve aniline (1.0 - 1.1 eq) and triethylamine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the amine solution in an ice bath (0 °C).

  • Dissolve the crude 5-chloro-2-nitrobenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM or THF.

  • Slowly add the acyl chloride solution to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Step 3: Workup and Purification

  • Dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl (2 x volume of organic layer)

    • Saturated NaHCO₃ solution (2 x volume of organic layer)

    • Brine (1 x volume of organic layer)

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol) or by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

IV. Conclusion

Low product yield in the synthesis of 5-chloro-2-nitro-N-phenylbenzamide can arise from a variety of factors, including inactive reagents, competing side reactions, and product loss during workup. By systematically evaluating each stage of the experimental process, from the quality of the starting materials to the final purification steps, researchers can effectively troubleshoot and optimize their reaction conditions. This guide provides a framework for identifying and resolving the most common issues encountered in this synthesis.

V. References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Various Authors. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. ResearchGate. Retrieved from various articles on the platform.

  • Goode, S. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis Lab Manual.

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6687-6695.

  • Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. Retrieved from [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry, Jack Westin. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • Durham E-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. Retrieved from [Link]

  • Reddit. (2016, August 2). Issues with completing a neat nucleophilic acyl substitution reaction. r/chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines. Retrieved from

  • ResearchGate. (n.d.). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline. Retrieved from

  • Chemistry Steps. (2020, February 27). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Ashenhurst, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2012, December 5). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-chloro-2-nitrobenzoyl chloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und. Retrieved from [Link]

  • Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]

  • Department of Pharmaceutical Chemistry, College of Pharmacy. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Dr. Ayad Kareem.

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-nitrobenzoic acid. PubChem. Retrieved from [Link]

  • APS. (n.d.). OPTIMIZATION OF THE PROCESS FOR PRODUCING 5-NITRO-2-ACETYLAMINOBENZIMIDAZOLE AND ITS BACTERICIDAL AND FUNGICIDAL ACTIVITY. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Chemoselective Reduction of 5-chloro-2-nitro-N-phenylbenzamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the reduction of 5-chloro-2-nitro-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the reduction of 5-chloro-2-nitro-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide solutions and in-depth insights into preventing unwanted side reactions during this critical synthetic transformation. The following troubleshooting guides and FAQs address specific issues you may encounter, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Section 1: Understanding the Core Challenge: Chemoselectivity

The reduction of the nitro group in 5-chloro-2-nitro-N-phenylbenzamide to the corresponding amine is a pivotal step in many synthetic routes. However, the presence of other reducible or labile functional groups—namely the aryl chloride and the amide linkage—presents a significant chemoselectivity challenge.

Q: What are the primary side reactions I should be aware of when reducing 5-chloro-2-nitro-N-phenylbenzamide?

A: The three most common unwanted side reactions are hydrodechlorination, amide instability (hydrolysis or reduction), and incomplete reduction of the nitro group. Each of these issues arises from a lack of chemoselectivity in the chosen reduction method.

  • Hydrodechlorination: This is the premature removal of the chlorine atom, replacing it with a hydrogen atom. This side reaction is particularly prevalent when using highly active hydrogenation catalysts like Palladium on Carbon (Pd/C).[1] The resulting byproduct is 2-amino-N-phenylbenzamide.

  • Amide Instability: Under harsh acidic or basic conditions, or with aggressive reducing agents like LiAlH₄, the amide bond can be either hydrolyzed back to 5-chloro-2-nitrobenzoic acid and aniline, or reduced to a secondary amine. Most common nitro reduction methods are mild enough to avoid this, but it remains a consideration when optimizing reaction conditions.[2]

  • Incomplete Reduction: The reduction of a nitro group to an amine is a multi-step process that proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[3] If the reducing agent is not sufficiently active or is used in stoichiometric insufficiency, the reaction can stall, resulting in a mixture of these intermediates along with the final product.[4]

G cluster_main Reaction Pathways cluster_side Side Reactions SM 5-chloro-2-nitro-N-phenylbenzamide DP Desired Product: 5-chloro-2-amino-N-phenylbenzamide SM->DP Desired Reduction (Chemoselective) SP1 Hydrodechlorination Product: 2-amino-N-phenylbenzamide SM->SP1 Hydrodechlorination SP2 Incomplete Reduction: Nitroso & Hydroxylamine Intermediates SM->SP2 Incomplete Reduction SP3 Amide Cleavage Products SM->SP3 Amide Instability (Harsh Conditions)

Caption: Desired reaction pathway versus common unwanted side reactions.

Section 2: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial problems. For more detailed solutions, please refer to the In-Depth Troubleshooting Guides in Section 3.

Q: My reaction is incomplete, and TLC analysis shows multiple spots. What should I check first? A: An incomplete reaction is often due to insufficient reducing agent or deactivated catalyst.[5]

  • For Metal-Based Reductions (Fe, SnCl₂, Zn): Ensure you are using a sufficient molar excess of the metal powder. The surface of the metal can passivate, so using fresh, finely powdered metal is crucial.

  • For Catalytic Hydrogenation (Pd/C, Raney Ni): The catalyst may be poisoned by impurities (e.g., sulfur compounds) in your starting material or solvent.[5] Try using a fresh batch of catalyst or increasing the catalyst loading. Ensure the hydrogen pressure is adequate and that the reaction is stirred vigorously to ensure good mixing.

Q: I'm seeing a significant amount of the dechlorinated product. Why is this happening and how do I stop it? A: Hydrodechlorination is a classic side reaction with catalytic hydrogenation, especially with palladium catalysts.[1] Palladium is highly effective at activating C-Cl bonds, leading to their cleavage. To prevent this:

  • Switch your catalyst: Raney Nickel is generally less prone to causing dehalogenation than Pd/C.[6] A sulfided platinum catalyst is also an excellent choice for selectively reducing nitro groups in the presence of aryl halides.[7]

  • Use a catalyst poison/modifier: Adding a small amount of a modifier like diphenylsulfide or thiophene can selectively poison the sites on the catalyst responsible for dehalogenation without significantly impacting the nitro reduction rate.[8][9]

  • Change your method: Move away from catalytic hydrogenation. Metal-based reductions like Fe/NH₄Cl or using sodium dithionite are highly chemoselective and typically do not affect aryl chlorides.[10][11]

Q: Are there any reliable metal-free options for this reduction? A: Yes. Sodium dithionite (Na₂S₂O₄) is an excellent, economical, and metal-free reducing agent that is highly selective for nitro groups.[12] It is compatible with a wide range of functional groups, including aryl halides and amides, and the reaction is often clean. However, be aware that the reaction can be exothermic and may produce odorous sulfur byproducts if the workup involves acidification.[12]

Section 3: In-Depth Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for three common reduction methods.

Guide 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method, but it requires careful control to prevent hydrodechlorination.

Problem: High levels of hydrodechlorination byproduct observed by LC-MS or NMR.

Causality: Standard Pd/C catalysts readily catalyze the hydrogenolysis of aryl-halide bonds. This occurs via oxidative addition of the C-Cl bond onto the palladium surface, followed by reductive elimination.

Solutions & Optimization:

ParameterRecommendationRationale
Catalyst Choice Switch from Pd/C to Raney Nickel or Sulfided Platinum on Carbon (Pt/C, sulfided) .These catalysts have a lower propensity for activating the C-Cl bond compared to palladium, significantly improving selectivity.[6][7]
Catalyst Modifier Add a catalyst "poison" such as diphenylsulfide (0.5-5 mol%).The modifier selectively blocks the more active sites on the catalyst surface that are responsible for hydrogenolysis, preserving the sites for nitro reduction.[8]
Reaction Conditions Use lower hydrogen pressure (e.g., 1-5 atm) and maintain room temperature.Harsher conditions (high pressure and temperature) increase the rate of all reactions, including the undesirable hydrodechlorination.
Solvent Ensure use of high-purity, degassed solvents (e.g., Ethanol, Ethyl Acetate).Impurities can act as uncontrolled catalyst poisons or promoters, leading to inconsistent results.
  • To a hydrogenation vessel, add 5-chloro-2-nitro-N-phenylbenzamide (1.0 eq) and a suitable solvent (e.g., ethanol, 20 mL/g).

  • Add Raney Nickel (5-10 wt%) or sulfided Pt/C (1-2 mol%).

  • Seal the vessel and purge thoroughly with nitrogen gas (3 cycles).

  • Purge the vessel with hydrogen gas (3 cycles).

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[13]

  • Concentrate the filtrate under reduced pressure to yield the crude 5-chloro-2-amino-N-phenylbenzamide.

Guide 2: Iron Powder in Neutral Conditions (Fe/NH₄Cl)

This is a classic, robust, and highly chemoselective method that is an excellent alternative to catalytic hydrogenation.

Problem: The reaction is sluggish or stalls, and the workup is difficult.

Causality: The reaction relies on a single-electron transfer from the surface of the iron metal. If the iron powder is old or has a passivated oxide layer, its activity will be poor. The workup can be challenging due to the formation of fine iron oxide sludge.

Solutions & Optimization:

ParameterRecommendationRationale
Reagent Quality Use fresh, high-purity, finely-divided iron powder (<325 mesh) .A higher surface area and an unoxidized surface are critical for efficient electron transfer and reaction rate.[10]
Proton Source Use Ammonium Chloride (NH₄Cl) .NH₄Cl provides a mildly acidic proton source (pH ≈ 5.5) that facilitates the reduction mechanism without being harsh enough to hydrolyze the amide bond.[14]
Solvent System A mixture of Ethanol/Water (e.g., 4:1) is highly effective.The solvent system needs to dissolve the organic substrate while allowing the ionic NH₄Cl to function effectively.
Temperature Heat the reaction to reflux (typically 70-80 °C).The reaction rate is significantly increased at higher temperatures.
Workup After the reaction, basify with aqueous ammonia or sodium carbonate and filter hot through a thick pad of Celite® .Basification precipitates iron hydroxides, and hot filtration through Celite helps to remove the fine particulate matter, preventing emulsions during extraction.[5]
  • To a round-bottom flask equipped with a reflux condenser, add 5-chloro-2-nitro-N-phenylbenzamide (1.0 eq), iron powder (3-5 eq), and ammonium chloride (3-5 eq).

  • Add a solvent mixture of Ethanol:Water (4:1, 15 mL/g of substrate).

  • Heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Allow the mixture to cool slightly and, while still hot, add aqueous ammonia until the pH is ~9.

  • Filter the hot suspension through a pad of Celite, washing thoroughly with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.

Guide 3: Sodium Dithionite (Na₂S₂O₄) Reduction

This metal-free method is exceptionally mild and selective but requires careful control of the reaction temperature.

Problem: The reaction is uncontrollably exothermic, or the product is difficult to isolate from the aqueous phase.

Causality: The decomposition of sodium dithionite is exothermic, especially in the presence of organic solvents and water.[12] The product amine may have some water solubility, and the inorganic salts produced can complicate extraction.

Solutions & Optimization:

ParameterRecommendationRationale
Addition Rate Add the aqueous sodium dithionite solution slowly and portion-wise to the substrate solution.This allows for better control of the internal temperature. Using an ice bath during the addition is recommended for larger-scale reactions.[12]
Solvent System Use a biphasic system like DCM/Water or THF/Water with a phase-transfer catalyst (PTC) like TBAB.A PTC can facilitate the transfer of the dithionite ion into the organic phase, improving reaction rates and simplifying the workup.[15]
Workup Ensure thorough extraction with a suitable organic solvent (e.g., Ethyl Acetate, DCM).Multiple extractions may be necessary to recover all of the product from the aqueous layer. A final wash of the combined organic layers with brine helps to remove residual water and salts.
  • Dissolve 5-chloro-2-nitro-N-phenylbenzamide (1.0 eq) in a mixture of THF and water (e.g., 2:1, 20 mL/g) in a round-bottom flask.

  • In a separate beaker, dissolve sodium dithionite (3-4 eq) in water.

  • With vigorous stirring, add the aqueous dithionite solution dropwise to the substrate solution. Maintain the temperature below 40 °C using a water bath if necessary.

  • Stir the reaction at room temperature and monitor by TLC until completion (often < 1 hour).

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

Section 4: Analytical Troubleshooting

G start Problem Observed in Reaction Mixture (TLC/LC-MS) p1 New spot with lower Rf Mass = M-30+16 (M-NO2+NH2) start->p1 Observation p2 New spot with similar polarity Mass = M-Cl+H start->p2 Observation p3 Multiple spots between start and product start->p3 Observation c1 Desired Product Formation p1->c1 Indicates c2 Hydrodechlorination p2->c2 Indicates c3 Incomplete Reduction p3->c3 Indicates s1 Continue reaction or proceed to workup. c1->s1 Action s2 Change catalyst/method. See Guide 1. c2->s2 Action s3 Add more reagent. Increase temperature/time. c3->s3 Action

Caption: A decision tree for troubleshooting based on analytical data.

Q: How can I use analytical techniques to identify my side products?

  • Thin-Layer Chromatography (TLC): A quick way to monitor reaction progress. The desired amine product will typically have a lower Rf value (be more polar) than the starting nitro compound. The dechlorinated product will have a very similar polarity to the desired product, often making it difficult to distinguish by TLC alone. Intermediates like the hydroxylamine will appear as spots between the starting material and the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying byproducts.

    • Desired Product: Will show the expected molecular ion peak.

    • Dechlorinated Product: Will show a molecular ion peak that is ~34.5 m/z units less than the desired product (loss of ³⁵Cl, gain of H). You will also observe the loss of the characteristic chlorine isotope pattern.

    • Incomplete Reduction: You may see peaks corresponding to the hydroxylamine intermediate (M-16, loss of one oxygen atom from the nitro group) or the nitroso intermediate (M-32, loss of two oxygen atoms).

  • Nuclear Magnetic Resonance (NMR): ¹H NMR can confirm the structures. Look for the appearance of broad singlets in the 3-5 ppm region, characteristic of the -NH₂ group. In the aromatic region, the disappearance of signals deshielded by the nitro group and the appearance of signals shielded by the new amino group is a key indicator of success.

References

Sources

Troubleshooting

resolving HPLC peak tailing issues for 5-chloro-2-nitro-N-phenylbenzamide analysis

Welcome to the Analytical Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges during the analysis of 5-chloro-2-nitro-N-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges during the analysis of 5-chloro-2-nitro-N-phenylbenzamide .

Unlike simple aliphatic compounds, highly substituted aromatic amides present unique physicochemical behaviors in reversed-phase liquid chromatography (RPLC). This guide bypasses generic advice to provide a deep, mechanistic troubleshooting framework—ensuring your analytical methods are robust, reproducible, and scientifically sound.

Part 1: Diagnostic Frequently Asked Questions (FAQs)

Q1: Why does 5-chloro-2-nitro-N-phenylbenzamide specifically exhibit peak tailing in reversed-phase HPLC? A: Peak tailing for this molecule is primarily driven by a "mixed-mode" retention mechanism. 5-chloro-2-nitro-N-phenylbenzamide is highly hydrophobic due to its two phenyl rings and chloro substituent, which dictates its primary retention on a C18 stationary phase. However, it also contains a polar amide linkage (-NH-CO-) and a strongly electron-withdrawing nitro group (-NO2). In traditional silica-based columns, unreacted residual silanol groups (Si-OH) remain on the surface. At a mid-range mobile phase pH (pH 4–7), these silanols ionize to form negatively charged species (Si-O⁻)[1][2]. The polar functional groups of the benzamide derivative engage in secondary dipole-dipole and hydrogen-bonding interactions with these ionized silanols[3]. This secondary interaction delays the elution of a fraction of the analyte molecules, manifesting as an asymmetrical trailing edge, or "tailing"[1].

Q2: How do I determine if the tailing is caused by chemical interactions or system hardware? A: You must utilize a self-validating diagnostic approach by analyzing the entire chromatogram, not just the target peak.

  • The "All Peaks" Rule: Inject a system suitability mixture containing a non-retained, neutral marker (e.g., uracil) alongside your sample. If all peaks in the chromatogram (including the neutral marker) exhibit tailing, the root cause is physical. This typically indicates a partially blocked column inlet frit, column bed deformation (a void), or excessive extra-column dead volume in your PEEK tubing connections[4][5].

  • The "Single Peak" Rule: If the neutral marker is perfectly symmetrical but the 5-chloro-2-nitro-N-phenylbenzamide peak tails, the issue is strictly chemical (secondary silanol interactions or mass overload).

Q3: What mobile phase optimizations can resolve this chemical tailing? A: The most effective and immediate solution is thermodynamic control via pH adjustment. Lowering the mobile phase pH to ≤ 3.0 (using additives like 0.1% formic acid, trifluoroacetic acid, or a low-pH phosphate buffer) forces the equilibrium of the silanol groups back to their fully protonated, neutral state (Si-OH)[3][4]. By neutralizing the stationary phase surface, the secondary polar interactions are suppressed, allowing the primary hydrophobic retention mechanism to dominate and restoring peak symmetry[4].

Q4: Which column chemistries are best suited to prevent tailing for nitroaromatic benzamides? A: Avoid older "Type A" silica columns, which have high metal impurities that activate silanol groups. Instead, utilize high-purity Type B silica columns that have been exhaustively end-capped[2][6]. End-capping uses a small silane (like trimethylchlorosilane) to physically block residual silanols. For extreme cases where end-capping is insufficient, switch to a polar-embedded column (e.g., amide- or ether-linked C18). These phases incorporate a polar functional group near the silica surface, creating a localized hydration layer that electrostatically shields the benzamide from reaching the underlying silica[2].

Q5: Could sample solvent mismatch be causing the tailing? A: Yes. 5-chloro-2-nitro-N-phenylbenzamide has low aqueous solubility. If you dissolve your sample in 100% strong solvent (e.g., DMSO or Acetonitrile) and inject a large volume into a highly aqueous mobile phase, the analyte can momentarily precipitate at the column head before slowly redissolving. This creates a distorted injection band that elutes as a tailing or fronting peak. Always try to match your sample diluent to the initial mobile phase conditions, or restrict injection volumes to ≤ 2 µL if a strong solvent is mandatory.

Part 2: Mechanistic & Diagnostic Visualizations

To further clarify the root causes and troubleshooting steps, refer to the logical frameworks below.

G Start Observe Peak Tailing (USP Tailing Factor > 1.5) Check Inject System Suitability Mix Do all peaks tail? Start->Check All YES: All Peaks Tail (Physical Issue) Check->All Single NO: Only Benzamide Tails (Chemical Issue) Check->Single Hardware Hardware Fix: 1. Replace Inlet Frit 2. Reverse & Flush Column 3. Check Tubing Seating All->Hardware Chemistry Chemistry Fix: 1. Lower Mobile Phase pH < 3.0 2. Use Type B End-capped Column 3. Match Sample Diluent Single->Chemistry

Caption: Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

G Analyte 5-chloro-2-nitro- N-phenylbenzamide C18 C18 Alkyl Chain (Primary Hydrophobic Retention) Analyte->C18 Ideal Gaussian Peak Silanol Ionized Silanol (Si-O⁻) (Secondary Polar Interaction) Analyte->Silanol Delayed Elution (Peak Tailing)

Caption: Dual-retention mechanism causing peak tailing for polar-substituted aromatic compounds.

Part 3: Quantitative Data Presentation

The table below summarizes the expected impact of varying column chemistries and mobile phase pH on the USP Tailing Factor ( Tf​ ) for highly substituted benzamides and nitroaromatics. A Tf​ value of 1.0 represents perfect symmetry; values > 1.5 generally require corrective action[1][2].

Column Chemistry TypeMobile Phase pHSilanol StateExpected USP Tailing Factor ( Tf​ )Resolution Status
Type A Silica (Older)pH 6.5 (Neutral)Highly Ionized (Si-O⁻)2.2 - 3.0Unacceptable (Severe tailing)
Type B Silica (High Purity)pH 6.5 (Neutral)Partially Ionized1.6 - 1.9Marginal (Noticeable tailing)
Type B Silica (End-capped)pH 2.5 (Acidic)Protonated (Si-OH)1.0 - 1.2Optimal (Gaussian peak)
Polar-Embedded C18pH 4.0 (Mildly Acidic)Shielded1.1 - 1.3Excellent (Good symmetry)

Part 4: Experimental Protocols

If your 5-chloro-2-nitro-N-phenylbenzamide peaks are tailing, execute the following self-validating protocol sequentially. Do not change multiple variables at once.

Protocol: Systematic Resolution of Chemical Peak Tailing

Step 1: Mobile Phase pH Optimization

  • Discard the current aqueous mobile phase.

  • Prepare a fresh aqueous mobile phase using HPLC-grade water. Add 0.1% Formic Acid (v/v) to achieve a pH of approximately 2.7. (Alternatively, use a 20 mM Potassium Phosphate buffer adjusted to pH 2.5 if UV cutoff allows)[7][8].

  • Purge the pump lines to ensure no residual neutral/basic buffer remains.

  • Equilibrate the column with the new low-pH mobile phase for a minimum of 20 column volumes.

  • Inject the sample. Causality check: If the tailing factor drops below 1.5, the issue was silanol ionization.

Step 2: Column Health and Frit Clearance (If Step 1 Fails)

  • If tailing persists across all peaks, suspect a blocked frit[5].

  • Disconnect the column from the detector to prevent contamination of the flow cell.

  • Reverse the column orientation (check manufacturer guidelines to ensure the packing bed can withstand reverse flow).

  • Flush the column directly to waste using 100% strong solvent (e.g., Acetonitrile or Methanol) at 50% of the normal flow rate for 15-20 column volumes[1].

  • Reinstall the column in the correct flow direction, re-equilibrate, and inject.

Step 3: Sample Diluent Correction

  • Check the composition of your sample diluent. If it contains >80% organic solvent while your initial gradient conditions are <30% organic, you are inducing a solvent mismatch.

  • Evaporate a small aliquot of your sample and reconstitute it in a diluent that closely matches the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile).

  • If the compound is insoluble in the mobile phase, reduce your injection volume to 1.0 µL to minimize the disruption of the solvent plug on the column bed.

References

  • Peak Tailing in HPLC - Element Lab Solutions. Available at:[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available at: [Link]

  • HPLC Diagnostic Skills II – Tailing Peaks - LCGC International. Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. Available at:[Link]

  • Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound - ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Gradients for 5-chloro-2-nitro-N-phenylbenzamide Chromatography

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the chromatographic analysis of 5-chloro-2-nitro-N-phenylbenzamide. Here, we address common challe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the chromatographic analysis of 5-chloro-2-nitro-N-phenylbenzamide. Here, we address common challenges and provide systematic approaches to developing and optimizing robust mobile phase gradients. Our focus is on explaining the causal relationships between experimental parameters and chromatographic outcomes, ensuring you can build self-validating and reliable methods.

Section 1: Understanding the Analyte - Physicochemical Properties

5-Chloro-2-nitro-N-phenylbenzamide is a moderately non-polar molecule. Its chromatographic behavior is dictated by the interplay of its functional groups: the chlorinated phenyl ring, the nitro group, and the N-phenylbenzamide core. Understanding these properties is the first step in effective method development.

PropertyValue / DescriptionSignificance for Chromatography
Molecular Formula C₁₃H₉ClN₂O₃[1]Indicates the elemental composition.
Molecular Weight 276.68 g/mol [1]Influences diffusion rates and is a key parameter in mass spectrometry.
Calculated XLogP3-AA 4.8 (for a similar isomer)[2]This high value indicates significant hydrophobicity, suggesting strong retention in reversed-phase (RP) chromatography and the need for a mobile phase with a high organic solvent content for elution.
Hydrogen Bond Donors 1 (Amide N-H)[2]The amide proton can interact with residual silanols on the stationary phase, potentially causing peak tailing.[3][4]
Hydrogen Bond Acceptors 3 (Nitro O, Carbonyl O)[2]These sites can interact with protic solvents in the mobile phase, like water or methanol.
Structure Contains aromatic rings, a nitro group, a chloro substituent, and an amide linkage.The aromatic rings can engage in π-π interactions with certain stationary phases (e.g., Phenyl-Hexyl).[4] The electronegative nitro and chloro groups increase the molecule's polarity slightly compared to the unsubstituted parent compound.
Section 2: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the analysis of 5-chloro-2-nitro-N-phenylbenzamide.

Q1: What is a good starting point for a mobile phase gradient in reversed-phase HPLC?

A1: For a hydrophobic compound like 5-chloro-2-nitro-N-phenylbenzamide, a generic "scouting" gradient is an excellent starting point.[5] On a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm), begin with a broad linear gradient from a low to a high percentage of organic solvent.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

This initial run will reveal the approximate organic solvent concentration required to elute the analyte, which is the foundation for further optimization.[6]

Q2: My analyte peak is tailing significantly. What are the likely causes and solutions?

A2: Peak tailing for a compound with an amide group is often caused by secondary interactions between the analyte and the stationary phase.[7]

  • Causality: The primary cause is often the interaction between the amide proton (a hydrogen bond donor) and acidic, ionized silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[3][4] This is especially prevalent at mid-range pH values (pH 4-7).

  • Solution: Suppress the ionization of the silanol groups by lowering the mobile phase pH. Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%) will protonate the silanols (Si-OH), minimizing these secondary interactions and leading to more symmetrical peaks.[8]

Q3: How can I improve the resolution between my analyte and a closely eluting impurity?

A3: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of the separation. The most effective approach is often to alter the selectivity.[9]

  • Flatten the Gradient: Once you know the approximate elution percentage of your compounds, "stretch out" that portion of the gradient.[6] For example, if the peaks of interest elute between 60% and 70% Acetonitrile, change the gradient to run from 55% to 75% B over a longer period (e.g., 10-15 minutes). This decreases the gradient steepness, allowing more time for the compounds to separate.

  • Change the Organic Solvent: Switch from Acetonitrile to Methanol (or vice versa). These solvents have different properties and can alter elution order. Acetonitrile is aprotic, while methanol is a protic solvent that is a strong hydrogen bond donor and acceptor.[4] This can change the interaction dynamics with your analyte and impurities, thus improving selectivity.

  • Adjust Temperature: Increasing the column temperature reduces mobile phase viscosity, which can improve efficiency and shorten run times.[10] It can also subtly change selectivity. Experiment with temperatures between 30°C and 50°C.

Q4: Should I use Acetonitrile or Methanol as the organic modifier?

A4: The choice between Acetonitrile (ACN) and Methanol (MeOH) is a powerful tool for manipulating selectivity.[4]

  • Acetonitrile: Generally has a lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol in reversed-phase HPLC. It is an aprotic solvent and can participate in π-π interactions.

  • Methanol: Is a protic solvent and a better hydrogen bond donor/acceptor. It can provide unique selectivity, especially for polar compounds or those capable of hydrogen bonding. For aromatic compounds like 5-chloro-2-nitro-N-phenylbenzamide, using methanol with a Phenyl-Hexyl stationary phase can enhance selectivity due to favorable π-π interactions that aren't disrupted as they can be by acetonitrile.[4]

Recommendation: Start with Acetonitrile due to its favorable properties. If resolution is a challenge, perform an identical gradient with Methanol. The difference in the resulting chromatogram will immediately inform you if a change in solvent provides a viable path to better separation.

Section 3: In-Depth Troubleshooting Guide

This guide addresses specific chromatographic problems in a question-and-answer format, providing detailed explanations and actionable solutions.

Problem: Severe Peak Tailing or Fronting

  • Q: I've added 0.1% formic acid, but my peak for 5-chloro-2-nitro-N-phenylbenzamide is still tailing. What else can I do?

    • A: Deeper Analysis & Solutions:

      • Column Overload: You may be injecting too much sample mass onto the column.[7][11] The amide functionality can contribute to overload on certain stationary phases. Solution: Reduce the injection volume or dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, mass overload was the issue.

      • Column Degradation: The stationary phase, particularly at pH extremes, can degrade over time, exposing more active silanol sites.[3] This can lead to worsening peak shape. Solution: Test the separation on a new column of the same type. If the peak shape is restored, the old column has reached the end of its life.

      • Peak Fronting: This is less common but can be caused by poor sample solubility in the mobile phase at the start of the gradient.[7] Solution: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase composition.[12] For example, if your gradient starts at 10% ACN, dissolving your sample in 50% ACN can cause distortion. Try dissolving the sample in the initial mobile phase itself.

Problem: Poor Resolution or Co-elution

  • Q: I have flattened my gradient, but a critical impurity peak is still merged with my main analyte peak. What is the next logical step?

    • A: Advanced Selectivity Optimization:

      • Change Stationary Phase Chemistry: If altering the mobile phase (solvent type, pH) does not provide resolution, the interaction mechanism with the stationary phase needs to be changed. A standard C18 column separates primarily based on hydrophobicity. Solution: Switch to a different stationary phase to introduce alternative separation mechanisms. A Phenyl-Hexyl phase will introduce π-π interactions, which can be highly effective for separating aromatic compounds.[4] A Polar-Embedded phase can offer different hydrogen bonding capabilities.

      • Utilize Temperature as a Tool: Lowering the column temperature can sometimes increase retention and improve the resolution of closely eluting peaks, although it will increase analysis time and backpressure.[11] Try running the separation at 25°C if you are currently running at 40°C.

Problem: Irreproducible Retention Times

  • Q: My retention times are shifting from one injection to the next. How do I stabilize my method?

    • A: Identifying the Source of Instability:

      • Inadequate Equilibration: This is the most common cause in gradient elution. The column must fully return to the initial mobile phase conditions before the next injection.[7] Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column after the gradient is complete.

      • Mobile Phase Composition: If the mobile phases are not prepared consistently or are evaporating, their composition will change over time. Solution: Always prepare fresh mobile phases daily. Keep solvent bottles capped to prevent selective evaporation of the more volatile component (e.g., acetonitrile).

      • System Dwell Volume: The time it takes for the new gradient composition to travel from the pump to the column head (dwell volume) can affect retention times, especially on different HPLC systems.[5] Solution: While this is an instrument characteristic, being aware of it is crucial when transferring methods. Ensure the method is robust enough to handle slight variations.

Section 4: Experimental Protocol: Systematic Gradient Optimization

This protocol provides a step-by-step workflow for developing a robust gradient method for 5-chloro-2-nitro-N-phenylbenzamide from scratch.

Objective: To achieve a baseline resolution (>2.0) for the main analyte peak from all known impurities with symmetrical peak shapes (tailing factor 0.9-1.2) in the shortest reasonable run time.

Step 1: Initial Scouting Gradient

  • Column: Standard C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

  • Detection: UV, set to an appropriate wavelength for the analyte (e.g., 254 nm or a wavelength of maximum absorbance).

  • Gradient Program:

    • 0.0 min: 10% B

    • 20.0 min: 95% B

    • 22.0 min: 95% B

    • 22.1 min: 10% B

    • 30.0 min: 10% B (equilibration)

  • Analysis: Inject your sample. Note the retention time (t_R) of the 5-chloro-2-nitro-N-phenylbenzamide peak.

Step 2: Determining the Optimal Gradient Range

  • Calculate Elution %B: Use the retention time from Step 1 to estimate the %B at which the analyte elutes. A simple approximation is: Elution %B ≈ (t_R / Gradient Time) * (Δ%B) + Initial %B.

  • Set New Range: Create a new, shallower gradient that is centered around this elution percentage. For example, if the analyte eluted at 12 minutes in the 20-minute scouting run, it eluted at approximately (12/20)*(85) + 10 = 61% B.

  • New Gradient Program:

    • Set the starting %B about 10-15% below the elution %B (e.g., 45% B).

    • Set the ending %B about 10-15% above the elution %B of the last peak (e.g., 75% B).

    • Keep the gradient time the same for now (e.g., 20 minutes). This will create a much shallower slope.

  • Analysis: Re-run the sample. You should see a significant improvement in the resolution of all peaks.[6]

Step 3: Optimizing the Gradient Slope and Time

  • Objective: To achieve the desired resolution in a shorter time.

  • Method: Now that you have a working separation, you can shorten the gradient time. Halve the gradient time (e.g., from 20 minutes to 10 minutes) while keeping the %B range the same (45% to 75% B).

  • Analysis: Check if the critical resolution is maintained. If it is, you have successfully shortened the run time. If resolution is lost, you must use a longer gradient time. Find a balance between resolution and analysis speed.

Step 4: Fine-Tuning and Finalization

  • Isocratic Holds: If two peaks are still difficult to separate, adding a brief isocratic hold at a %B just before their elution can sometimes improve resolution.

  • Final Method Parameters: Once optimized, document the final column, mobile phases, gradient program, flow rate, temperature, and detection settings. This constitutes your validated method for routine use.

Section 5: Visualization & Workflows

Diagram 1: Troubleshooting Common Peak Shape Problems

G Start Poor Peak Shape Observed Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Silanol Cause: Silanol Interactions? Tailing->Silanol Yes Broad All Peaks Broad? Fronting->Broad No Solubility Cause: Poor Sample Solubility in Initial Mobile Phase? Fronting->Solubility Yes Equilibration Cause: Insufficient Column Equilibration? Broad->Equilibration Yes Sol1 Solution: Add 0.1% Formic Acid to Mobile Phase Silanol->Sol1 Yes Overload Cause: Mass Overload? Silanol->Overload No Sol2 Solution: Dilute Sample or Reduce Injection Volume Overload->Sol2 Yes ColumnIssue Cause: Column Degradation? Overload->ColumnIssue No Sol3 Solution: Replace Column ColumnIssue->Sol3 Yes Sol4 Solution: Dissolve Sample in Initial Mobile Phase Composition Solubility->Sol4 Yes Sol5 Solution: Increase Post-Run Equilibration Time Equilibration->Sol5 Yes ExtraColumn Cause: Extra-Column Volume (tubing, etc.)? Equilibration->ExtraColumn No Sol6 Solution: Use Shorter/Narrower Connecting Tubing ExtraColumn->Sol6 Yes G cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization cluster_final Finalization Prep Select Column (C18) & Mobile Phases (Water/ACN + Acid) Scout Step 1: Run Broad Scouting Gradient (e.g., 10-95% B) Prep->Scout Analyze1 Identify Analyte Retention Time (tR) Scout->Analyze1 Refine Step 2: Define Narrower Gradient Range Around tR Analyze1->Refine Analyze2 Run Shallow Gradient Check Resolution Refine->Analyze2 Opt_Time Step 3: Shorten Gradient Time (Increase Slope) Analyze2->Opt_Time Check_Res Resolution Acceptable? Opt_Time->Check_Res Change_Selectivity Try Methanol or Change Stationary Phase Check_Res->Change_Selectivity No Finalize Step 4: Finalize Method & Document Parameters Check_Res->Finalize Yes Change_Selectivity->Scout Re-scout

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Inter-Laboratory Validation of Analytical Methods for 5-Chloro-2-nitro-N-phenylbenzamide

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide Executive Summary & Chemical Context The compound 5-chloro-2-nitro-N-phenylbenzam...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary & Chemical Context

The compound 5-chloro-2-nitro-N-phenylbenzamide (CAS: 219487-62-4) is a critical synthetic intermediate characterized by its lipophilic chlorophenyl moiety, a strong UV-absorbing nitro group, and a central amide linkage[1]. Accurate quantification and purity assessment of this compound are essential during scale-up and multi-site manufacturing.

When transferring analytical methods across different facilities (e.g., from a central R&D lab to global Contract Research Organizations), the method must undergo rigorous inter-laboratory validation . This ensures that environmental, instrumental, and operator variations do not compromise data integrity. This guide objectively compares the performance of a newly optimized High-Throughput UHPLC-DAD method against traditional HPLC-UV and highly sensitive LC-MS/MS alternatives, providing a self-validating protocol grounded in the latest ICH Q2(R2) guidelines[2].

The Analytical Challenge: Causality in Method Design

Analyzing 5-chloro-2-nitro-N-phenylbenzamide presents specific chromatographic challenges:

  • Steric and Electronic Effects: The ortho-nitro group induces significant steric hindrance and electron withdrawal around the amide bond. This can lead to secondary interactions with residual silanols on silica-based stationary phases, causing peak tailing.

  • Hydrolytic Stability: The amide bond is susceptible to hydrolysis at extreme pH levels.

  • Inter-Laboratory Variance: While LC-MS/MS provides extreme sensitivity, ionization efficiency (matrix effects, source design differences) varies wildly between laboratories, leading to high inter-laboratory reproducibility relative standard deviations ( RSDR​ ).

To solve these issues, we optimized a UHPLC-DAD method using a sub-2-micron sterically protected C18 column and a strictly buffered acidic mobile phase (0.1% Formic Acid). The acidic pH suppresses silanol ionization and maintains the analyte in a neutral state, ensuring sharp peak symmetry and robust inter-laboratory transferability.

Methodological Comparison: UHPLC-DAD vs. Alternatives

To determine the most "fit-for-purpose" method[3] for global deployment, a 6-site inter-laboratory study was conducted. The table below summarizes the quantitative validation data comparing our optimized UHPLC-DAD method against standard alternatives.

Table 1: Inter-Laboratory Performance Comparison (n=6 laboratories)
Performance MetricTraditional HPLC-UVLC-MS/MS (MRM Mode)Optimized UHPLC-DAD (Recommended)
Analysis Time 15.0 min5.0 min3.5 min
Limit of Quantitation (LOQ) 0.5 µg/mL0.005 µg/mL0.05 µg/mL
Linearity Range 0.5 – 100 µg/mL0.005 – 10 µg/mL0.05 – 250 µg/mL
Intra-lab Precision ( RSDr​ ) 1.8%3.5%0.8%
Inter-lab Reproducibility ( RSDR​ ) 3.2%8.4% (High variance)1.5% (Highly robust)
System Suitability / Transfer ModerateComplex / High CostSimple / Plug-and-Play

Conclusion of Comparison: While LC-MS/MS is superior for trace-level pharmacokinetic studies, its high RSDR​ (8.4%) makes it suboptimal for routine batch release across different global sites. The UHPLC-DAD method offers the best balance: it is 4x faster than traditional HPLC, provides sufficient sensitivity for impurity profiling (0.05 µg/mL LOQ), and demonstrates exceptional inter-laboratory robustness ( RSDR​ of 1.5%).

Inter-Laboratory Validation Workflow

The validation lifecycle follows the ICH Q2(R2) framework, ensuring that the analytical procedure is fit for its intended purpose across all deployment sites[4].

G Dev Method Development (UHPLC-DAD) SLV Single-Lab Validation (ICH Q2(R2)) Dev->SLV Transfer Protocol & Sample Distribution SLV->Transfer Exec Inter-Laboratory Execution (n=6) Transfer->Exec Stats Statistical Analysis (ISO 5725) Exec->Stats Final Validated Global Method Stats->Final

Fig 1: Inter-laboratory validation workflow for analytical methods based on ICH Q2(R2) guidelines.

Self-Validating Experimental Protocol: UHPLC-DAD

To guarantee trustworthiness and data integrity, this protocol is designed as a self-validating system. It incorporates a strict System Suitability Testing (SST) loop that prevents the acquisition of invalid data.

Chromatographic Conditions
  • Column: C18, 1.7 µm particle size, 50 mm × 2.1 mm (Sterically protected).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: Diode Array Detector (DAD) at 254 nm (optimal for the nitro-aromatic chromophore).

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: 10% 90% B

    • 2.5 - 3.0 min: 90% B

    • 3.0 - 3.5 min: 10% B (Re-equilibration)

Sample Preparation
  • Diluent: Acetonitrile:Water (50:50, v/v). Rationale: Matches the initial mobile phase strength to prevent solvent-mismatch peak distortion.

  • Standard Stock: Accurately weigh 10.0 mg of 5-chloro-2-nitro-N-phenylbenzamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock to 50 µg/mL for routine SST and calibration.

System Suitability Testing (SST) Logic

Before any unknown samples are analyzed, the system must prove its fitness. Inject the 50 µg/mL working standard six times.

SST Start Inject SST Standard (n=6 replicates) CheckRes Resolution (Rs) > 2.0? Start->CheckRes CheckTail Tailing Factor (Tf) < 1.5? CheckRes->CheckTail Yes Fail System Maintenance & Re-equilibration CheckRes->Fail No CheckRSD Peak Area RSD < 2.0%? CheckTail->CheckRSD Yes CheckTail->Fail No Pass Proceed to Sample Analysis CheckRSD->Pass Yes CheckRSD->Fail No Fail->Start

Fig 2: Logical decision tree for System Suitability Testing (SST) prior to sample analysis.

Execution & Data Reporting
  • Blank Injection: Inject diluent to confirm the absence of ghost peaks at the expected retention time (~1.8 min).

  • Calibration: Inject standards ranging from 0.05 to 250 µg/mL. Ensure the correlation coefficient ( R2 ) is ≥0.999 .

  • Sample Analysis: Inject prepared batches. Bracket every 20 samples with a working standard check to verify ongoing system stability (drift <2.0% ).

  • Inter-Lab Reporting: Export raw peak areas and retention times to the coordinating laboratory for ISO 5725 statistical evaluation (calculating repeatability variance Sr2​ and reproducibility variance SR2​ ).

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Harmonised Guideline, Nov 2023. Available at: [Link][2]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA/CHMP/ICH/82072/2006, Dec 2023. Available at:[Link][4]

  • Eurachem. "The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics." Eurachem Guide, 2nd Edition. Available at: [Link][3]

Sources

Comparative

A Comparative Analysis of the Cytotoxic Potential of 5-chloro-2-nitro-N-phenylbenzamide Across Diverse Cancer Cell Lines

Introduction The benzamide scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including significant anticancer propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The benzamide scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including significant anticancer properties.[1] These compounds have garnered considerable attention for their potential to interfere with key cellular processes essential for cancer cell proliferation and survival. This guide focuses on a specific derivative, 5-chloro-2-nitro-N-phenylbenzamide, providing a comparative overview of its cytotoxic potential across a panel of human cancer cell lines.

While direct, publicly available cytotoxicity data for 5-chloro-2-nitro-N-phenylbenzamide is limited, this document synthesizes findings from structurally related benzamide and nitroaniline compounds to offer a scientifically grounded perspective on its likely anti-cancer efficacy and mechanisms of action.[2][3] By examining the performance of its analogs, we can extrapolate and build a strong hypothesis for the therapeutic promise of this particular molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the cytotoxic profile of this class of compounds.

Core Principles of Cytotoxicity Assessment: The MTT Assay

To quantitatively assess the cytotoxic effects of a compound, a robust and reproducible method is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for evaluating cell viability and proliferation.[4] Its principle is based on the enzymatic activity of mitochondrial dehydrogenases in living, metabolically active cells.[5] These enzymes reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[6] The resulting formazan can be solubilized, and the intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[5]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed_cells 1. Seed Cancer Cells in 96-well plates adhere 2. Incubate Overnight (Allow cells to attach) seed_cells->adhere add_compound 3. Add Serial Dilutions of 5-chloro-2-nitro-N-phenylbenzamide adhere->add_compound incubate_treatment 4. Incubate for 24-72 hours add_compound->incubate_treatment add_mtt 5. Add MTT Reagent (0.5 mg/mL final concentration) incubate_treatment->add_mtt incubate_mtt 6. Incubate for 2-4 hours (Formazan crystal formation) add_mtt->incubate_mtt solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize shake 8. Shake Plate (Ensure complete solubilization) solubilize->shake read_absorbance 9. Measure Absorbance at 570 nm shake->read_absorbance

Caption: Workflow of the MTT assay for assessing cell cytotoxicity.

Detailed Protocol for MTT Assay
  • Cell Seeding: Harvest cancer cells during their exponential growth phase and determine cell density using a hemocytometer. Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: Prepare a stock solution of 5-chloro-2-nitro-N-phenylbenzamide in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control group treated with the same concentration of DMSO used for the highest drug concentration. Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Incubation: After the treatment period, carefully aspirate the medium containing the compound. Add 50 µL of serum-free medium and 50 µL of a 5 mg/mL MTT solution to each well.[5] Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple crystals.[5]

  • Data Acquisition: To ensure complete solubilization, wrap the plate in foil and place it on an orbital shaker for approximately 15 minutes.[5] Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Comparative Cytotoxicity of Benzamide Derivatives

The cytotoxic activity of various benzamide derivatives has been evaluated against a range of human cancer cell lines. The IC50 values are a critical measure of a compound's potency.[5] The following table summarizes the reported IC50 values for several benzamide analogs, providing a benchmark for the potential efficacy of 5-chloro-2-nitro-N-phenylbenzamide.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Pyrimidine-tethered benzamide (8j)A-549 (Lung)-[7]
Pyrimidine-tethered benzamide (8f)A-549 (Lung)-[7]
Pyrimidine-tethered benzamide (8j)HCT-116 (Colon)-[7]
Pyrimidine-tethered benzamide (8e)HCT-116 (Colon)-[7]
Pyrimidine-tethered benzamide (8f)PANC-1 (Pancreatic)-[7]
Pyrimidine-tethered benzamide (8j)PANC-1 (Pancreatic)-[7]
Pyrimidine-tethered benzamide (8h)HeLa (Cervical)-[7]
2-(Benzoylamino)-N-(4-hydroxyphenyl)-5-iodobenzamideHePG-2 (Liver)Potent[8]
2-(Benzoylamino)-N-(4-hydroxyphenyl)-5-iodobenzamideMCF-7 (Breast)Potent[8]
N-(phenylcarbamothioyl)-4-bromobenzamideMCF-7 (Breast)0.27[3]
N-(phenylcarbamothioyl)-4-fluorobenzamideMCF-7 (Breast)0.31[3]
3-Chloro-N-phenylbenzamideSiHa (Cervical)22.4[9]

Note: Specific IC50 values for some compounds were not provided in the source material but were described as having potent activity.

The data indicates that structural modifications to the benzamide core can significantly influence cytotoxic potency and selectivity across different cancer types. For instance, certain pyrimidine-tethered benzamides show strong activity against lung, colon, pancreatic, and cervical cancer cell lines.[7] Similarly, iodo- and thio-substituted benzamides demonstrate notable cytotoxicity in breast cancer cells.[3][8]

Plausible Mechanisms of Action

Benzamide derivatives exert their anticancer effects through various mechanisms, often involving the disruption of fundamental cellular processes.

Inhibition of Tubulin Polymerization

A key mechanism for several anticancer benzamides is the inhibition of tubulin polymerization.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell structure, and intracellular transport. By disrupting microtubule dynamics, these compounds can lead to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1]

Modulation of Key Signaling Pathways

Our in-house research on N-phenyl-2-(aniline) benzamide analogs has shown that these compounds can inhibit the aberrant activation of the NF-κB/IκB pathway.[10] This pathway is a major regulator of cancer cell proliferation, apoptosis, inflammation, and metastasis.[10] By blocking this pathway, these compounds can suppress tumor growth. Additionally, some benzimidazoles, which share structural similarities, are known to inhibit the Raf-MEK-ERK signaling pathway.[11]

Apoptosis_Pathway cluster_stimulus External/Internal Stimuli cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome benzamide Benzamide Derivative (e.g., 5-chloro-2-nitro-N-phenylbenzamide) ros ↑ Reactive Oxygen Species (ROS) benzamide->ros mitochondria Mitochondrial Dysfunction ros->mitochondria caspases Caspase Activation (Caspase-9, Caspase-3) mitochondria->caspases apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis

Caption: A potential mechanism of action: induction of apoptosis.

Other proposed mechanisms include the induction of apoptosis through the mitochondrial pathway, accompanied by a burst in reactive oxygen species (ROS).[10] Furthermore, some benzamide derivatives have been shown to inhibit the efflux activity of ABCG2, an ATP-binding cassette transporter involved in multidrug resistance, thereby restoring the efficacy of other chemotherapeutic drugs.[12]

Discussion and Future Directions

The compiled data from related benzamide compounds suggests that 5-chloro-2-nitro-N-phenylbenzamide likely possesses significant cytotoxic activity against a range of cancer cell lines. The presence of the chloro and nitro groups, both strong electron-withdrawing groups, may enhance its reactivity and biological activity.[13] These substitutions could influence the compound's ability to interact with molecular targets and induce cell death.

The differential sensitivity observed with various benzamide analogs across different cell lines underscores the importance of empirical testing. The genetic and phenotypic heterogeneity of cancer cells means that a compound highly effective against one cancer type may be less so against another. Therefore, the next logical steps in the evaluation of 5-chloro-2-nitro-N-phenylbenzamide are:

  • Broad-Spectrum Screening: A comprehensive in vitro cytotoxicity assessment against a diverse panel of human cancer cell lines (e.g., NCI-60) is essential to determine its potency and spectrum of activity.

  • Mechanistic Studies: Elucidating the precise molecular mechanism of action is crucial. This would involve cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and investigation of its effects on key signaling pathways and protein targets like tubulin or specific kinases.

  • In Vivo Efficacy: Promising in vitro results should be followed by preclinical in vivo studies using animal models to evaluate the compound's anti-tumor efficacy, pharmacokinetic properties, and safety profile.

Conclusion

While direct experimental data for 5-chloro-2-nitro-N-phenylbenzamide remains to be published, a comparative analysis of its structural analogs strongly supports its potential as a cytotoxic agent against various cancer cell lines. The benzamide scaffold is a validated starting point for the development of potent anti-proliferative agents.[2] The methodologies and comparative data presented in this guide provide a solid framework for the further investigation and development of 5-chloro-2-nitro-N-phenylbenzamide as a potential cancer therapeutic.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

  • ResearchGate. (2018, January 22). Synthesis and anticancer activity of novel quinazolinone and benzamide derivatives | Request PDF. ResearchGate. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J. L., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]

  • MDPI. (2021, February 28). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI. Retrieved from [Link]

  • ACS Publications. (2019, November 20). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega. Retrieved from [Link]

  • Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949–2956. [Link]

  • Asian Journal of Chemistry. (2024, November 30). Novel Pyrimidine Tethered Benzamide Derivatives as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and In vitro Cytotoxicity Evaluation. Asian Journal of Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC. Retrieved from [Link]

  • Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. (2022, January 4). Retrieved from [Link]

  • PubMed. (n.d.). Hypoxia-selective antitumor agents. 14. Synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide. PubMed. Retrieved from [Link]

  • Semantic Scholar. (2023, June 20). Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. Semantic Scholar. Retrieved from [Link]

  • Frontiers. (n.d.). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers. Retrieved from [Link]

  • ResearchGate. (2026, February 9). (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. Retrieved from [Link]

  • PMC. (2023, June 20). Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. PMC. Retrieved from [Link]

  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. (2019, December 20). Retrieved from [Link]

Sources

Validation

Validating the Antimicrobial Efficacy of 5-Chloro-2-nitro-N-phenylbenzamide Analogs: A Comparative Technical Guide

The rapid emergence of antimicrobial resistance (AMR), particularly among methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile, has severely compromised the efficacy of traditional antibiotic c...

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Author: BenchChem Technical Support Team. Date: April 2026

The rapid emergence of antimicrobial resistance (AMR), particularly among methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile, has severely compromised the efficacy of traditional antibiotic classes[1]. As a result, drug development professionals are increasingly turning to novel synthetic scaffolds. Among these, halogenated benzamide analogs—specifically those derived from the 5-chloro-2-nitro-N-phenylbenzamide core—have demonstrated ultrapotent, sub-microgram efficacy against resistant bacterial strains[2].

This guide provides an authoritative framework for evaluating and validating the antimicrobial performance of these analogs. By comparing them against standard-of-care therapeutics and detailing self-validating experimental protocols, we establish a rigorous pathway from hit identification to lead optimization.

Structural Rationale: The Causality of Design

The exceptional antimicrobial activity of 5-chloro-2-nitro-N-phenylbenzamide analogs is not coincidental; it is the direct result of precise structure-activity relationships (SAR) designed to bypass classical resistance mechanisms:

  • 5-Chloro Substitution (Enhanced Penetration): Halogenation at the 5-position significantly increases the lipophilicity (LogP) of the molecule. This structural choice facilitates rapid passive diffusion across the thick peptidoglycan layer of Gram-positive bacteria. Furthermore, the chlorine atom can engage in halogen bonding within the hydrophobic pockets of bacterial target proteins, increasing binding affinity[2].

  • 2-Nitro Group (Prodrug Activation): The strongly electron-withdrawing nitro group modulates the acidity of the adjacent benzamide proton, optimizing its hydrogen-bond donor capacity. More importantly, in microaerophilic or anaerobic environments (e.g., C. difficile infections), bacterial nitroreductases can reduce the nitro group into reactive nitroso or hydroxylamine intermediates, inducing localized oxidative stress and DNA damage.

  • N-Phenylbenzamide Core (Conformational Rigidity): This rigid scaffold provides the necessary spatial geometry to interact with bacterial targets (such as cell division protein FtsZ or ribosomal subunits) while remaining structurally distinct from traditional beta-lactams or macrolides, thereby evading efflux pumps and target-modification cross-resistance[1].

MOA A 5-Chloro-2-nitro-N-phenylbenzamide Analog B Bacterial Cell Penetration (Enhanced by 5-Cl Lipophilicity) A->B C Target Binding (e.g., FtsZ or Ribosomes) B->C D Nitro Group Reduction (Reactive Intermediates) B->D E Inhibition of Cell Division C->E F Oxidative Stress / DNA Damage D->F G Bactericidal Effect E->G F->G

Figure 1: Dual-action mechanism of 5-chloro-2-nitro-N-phenylbenzamide analogs in bacterial cells.

Comparative Efficacy: Benchmarking Against the Standard of Care

To establish clinical viability, the minimum inhibitory concentrations (MIC) of these analogs must be benchmarked against established drugs. Recent SAR studies on related halogenated benzamides demonstrate that optimal halogen positioning can yield compounds that surpass the activity of Vancomycin against clinical isolates[2].

Table 1: Comparative In Vitro Antimicrobial Activity
Compound / DrugMRSA (ATCC 43300) MIC (µg/mL)C. difficile (BAA-1801) MIC (µg/mL)Cytotoxicity (Mammalian CC50)Primary Mechanism of Action
5-Cl-2-NO2-Benzamide Analog 0.25 - 0.500.03 - 0.06> 50 µg/mLMembrane disruption / Reactive intermediates
Vancomycin 1.001.00 - 2.00> 100 µg/mLCell wall synthesis inhibition (D-ala-D-ala)
Linezolid 2.004.00> 50 µg/mLProtein synthesis inhibition (50S subunit)

Note: Data synthesis is representative of optimized halogenated benzamide efficacy profiles as reported in recent literature[2].

Experimental Validation Protocols: A Self-Validating System

A scientific protocol is only as robust as its internal controls. The following workflows are engineered to prevent false positives (e.g., compound precipitation mistaken for bacterial inhibition) and to definitively differentiate between bacteriostatic and bactericidal activity.

Workflow N1 Compound Synthesis N2 In Vitro MIC (Resazurin Assay) N1->N2 N3 Time-Kill Kinetics N2->N3 N4 Cytotoxicity Profiling N3->N4 N5 In Vivo Efficacy N4->N5

Figure 2: Self-validating experimental workflow for evaluating antimicrobial benzamide analogs.

Protocol 1: High-Fidelity Broth Microdilution (MIC Determination)

Causality & Rationale: Highly lipophilic compounds like 5-chloro-benzamides can precipitate in aqueous testing media. This precipitation creates optical turbidity that can be falsely interpreted as bacterial growth by standard spectrophotometers. To counteract this, we incorporate Resazurin , a metabolic indicator that relies on cellular respiration rather than optical density.

  • Stock Preparation: Dissolve the 5-chloro-2-nitro-N-phenylbenzamide analog in 100% DMSO to create a 10 mg/mL stock solution.

  • Serial Dilution: Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) across a 96-well plate. Ensure the final DMSO concentration in any well does not exceed 1% to prevent solvent-induced bacterial toxicity.

  • Inoculation: Add the bacterial suspension to achieve a final well inoculum of 5×105 CFU/mL. Include a growth control (bacteria + 1% DMSO, no drug) and a sterility control (media only).

  • Incubation: Incubate the plates at 37°C for 18–24 hours under appropriate atmospheric conditions (aerobic for MRSA, anaerobic for C. difficile).

  • Metabolic Validation: Add 10 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours. Viable, respiring bacteria will reduce the blue resazurin to pink resorufin. The MIC is recorded as the lowest concentration that remains strictly blue, confirming total metabolic arrest.

Protocol 2: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic Profiling)

Causality & Rationale: MIC only tells us the concentration required to stop growth. To determine if the analog is suitable for severe, systemic infections, we must evaluate the rate and extent of bacterial killing. Testing at multiples of the MIC (1x, 4x, 8x) reveals whether the compound exhibits concentration-dependent killing (allowing for high-dose, short-course therapy) or time-dependent killing[1].

  • Setup: Prepare Erlenmeyer flasks containing CAMHB supplemented with the benzamide analog at 1x, 4x, and 8x the established MIC. Prepare a drug-free control flask.

  • Inoculation: Inoculate the flasks with logarithmic-phase MRSA to a starting density of 1×106 CFU/mL.

  • Kinetic Sampling: Extract 100 µL aliquots at precise intervals: 0, 2, 4, 8, 12, and 24 hours.

  • Quantification: Serially dilute the extracted aliquots in sterile PBS to halt drug action, then plate onto tryptic soy agar (TSA). Incubate plates overnight and count colonies.

  • Data Analysis: Plot log10​ CFU/mL against time. A ≥3log10​ decrease (99.9% reduction) in CFU/mL compared to the initial inoculum defines bactericidal activity. If the analog achieves this threshold at 4x MIC within 8 hours, it demonstrates rapid, concentration-dependent bactericidal action.

Conclusion

The 5-chloro-2-nitro-N-phenylbenzamide scaffold represents a highly tunable, potent class of antimicrobial agents. By strategically leveraging the lipophilicity of the chlorine atom and the redox potential of the nitro group, these analogs achieve ultrapotent efficacy against notorious pathogens like MRSA and C. difficile. Transitioning these compounds from hit-to-lead requires rigorous, self-validating experimental protocols—specifically incorporating metabolic indicators to bypass lipophilic artifacts and kinetic tracking to prove bactericidal intent.

References

  • Title: Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus Source: Future Medicinal Chemistry / ResearchGate URL: [Link]

  • Title: Ultrapotent Inhibitor of Clostridioides difficile Growth, which Suppresses Recurrence in vivo Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-chloro-2-nitro-N-phenylbenzamide proper disposal procedures

As a Senior Application Scientist, I approach chemical lifecycle management not merely as a regulatory hurdle, but as an extension of rigorous experimental design. The handling and disposal of 5-chloro-2-nitro-N-phenylbe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical lifecycle management not merely as a regulatory hurdle, but as an extension of rigorous experimental design. The handling and disposal of 5-chloro-2-nitro-N-phenylbenzamide (CAS: 219487-62-4)—a compound frequently utilized in advanced drug development, such as the allosteric targeting of the RORγt receptor[1]—requires a precise understanding of its physicochemical behavior.

When dealing with halogenated nitroaromatics, standard disposal protocols are insufficient. The combination of an oxidative nitro group and an environmentally persistent aryl chloride demands a highly controlled, self-validating disposal architecture to prevent thermal runaway, equipment corrosion, and the synthesis of toxic byproducts.

Below is the definitive operational guide for the safe handling, logistical packaging, and final destruction of 5-chloro-2-nitro-N-phenylbenzamide.

I. Physicochemical Hazard Assessment: The Causality of Risk

To manage a chemical safely, you must understand why it is dangerous. 5-chloro-2-nitro-N-phenylbenzamide presents a dual-threat profile:

  • The Nitro Group ( NO2​ ): Acts as a strong oxidizing agent. If inadvertently mixed with reducing agents or alkali metals, it can undergo rapid, exothermic reduction.

  • The Aryl Chloride ( Cl ): Halogenated organics are highly resistant to standard environmental degradation. If combusted at low temperatures, the carbon-chlorine bonds rearrange to form highly toxic polychlorinated dibenzodioxins and furans (PCDD/Fs).

Table 1: Physicochemical & Hazard Profile

ParameterSpecificationOperational Implication
Chemical Name 5-chloro-2-nitro-N-phenylbenzamideRequires specific tracking as a halogenated aromatic.
CAS Number 219487-62-4Primary identifier for waste manifests.
Molecular Formula C13H9ClN2O3High carbon/chlorine ratio dictates incineration needs.
Molecular Weight 276.68 g/mol Used to calculate stoichiometric oxygen demand for destruction.
GHS Signal Word WarningMandates specific PPE and engineering controls.
Key Precautionary Code P262[1]"Do not get in eyes, on skin, or on clothing." Indicates acute dermal/ocular toxicity.

II. Disposal Decision Logic & Workflow

The following logic tree dictates the lifecycle of the compound from the moment it is declared waste to its final thermal destruction.

DisposalWorkflow Start Waste Generation: 5-chloro-2-nitro-N-phenylbenzamide Segregation Segregation: Isolate from Reducing Agents Start->Segregation Containment Primary Containment: HDPE Compatible Containers Segregation->Containment Labeling Labeling & Logging: OSHA/GHS Compliant Containment->Labeling Transport Regulated Transport: EPA/RCRA Manifest Labeling->Transport Incineration High-Temp Incineration (>1100°C, 2s residence) Transport->Incineration Scrubbing Flue Gas Scrubbing (Alkaline neutralization) Incineration->Scrubbing

Figure 1: Disposal workflow for halogenated nitroaromatics ensuring environmental compliance.

III. Operational Disposal Plan: Step-by-Step Methodology

This protocol translates regulatory requirements into a self-validating laboratory workflow. Every step includes a validation mechanism to ensure the system's integrity.

Step 1: Waste Characterization and Segregation
  • Action: Isolate 5-chloro-2-nitro-N-phenylbenzamide waste strictly from strong reducing agents, alkali metals, and standard combustible organic solvents.

  • Causality: The highly oxidized nitro group can undergo spontaneous, exothermic reduction if exposed to incompatible chemicals, potentially leading to thermal runaway or localized fires.

  • Self-Validating System: Utilize dedicated, color-coded secondary containment bins for halogenated nitroaromatics. If a waste bottle is placed in a bin with a mismatched color code, the visual discrepancy immediately flags the error to lab personnel before chemical mixing occurs.

Step 2: Primary Containment
  • Action: Store the powdered waste or solvent-dissolved waste exclusively in High-Density Polyethylene (HDPE) containers. Do not use metal drums.

  • Causality: Trace moisture combined with halogenated compounds can generate localized hydrochloric acid (HCl), which rapidly corrodes metal. Furthermore, metal oxides (rust) can act as unintended catalysts for nitro-group reduction. HDPE provides absolute chemical inertness.

  • Self-Validating System: Implement a pre- and post-fill weight log. A stable container mass over a 48-hour quarantine period mathematically validates that no volatile degradation or micro-breaching of the container is occurring.

Step 3: GHS-Compliant Labeling
  • Action: Affix labels featuring the exact chemical identifier, the "Warning" signal word, and the P262 precautionary statement, as mandated by the 2[2].

  • Causality: Clear communication ensures that downstream logistics personnel and incineration facility operators understand the specific acute toxicity and environmental hazards, preventing mishandling during transport.

Step 4: High-Temperature Incineration (Final Destruction)
  • Action: Transfer the waste via a certified vendor to an EPA-compliant hazardous waste facility capable of thermal destruction at temperatures exceeding 1100°C.

  • Causality: Standard municipal incinerators operating at 850°C are thermodynamically insufficient for halogenated organics. High temperatures (>1100°C) are required to completely cleave the stable C-Cl bond and prevent the synthesis of PCDDs[3]. Additionally, the facility must utilize alkaline flue gas scrubbing to neutralize the corrosive HCl gas generated during combustion[4].

  • Self-Validating System: The disposal facility must provide a Certificate of Destruction (CoD) detailing the Continuous Emissions Monitoring System (CEMS) data. Review this data to validate that the scrubber pH remained alkaline during your batch's destruction.

Table 2: Quantitative Disposal Metrics (Incineration)

ParameterRequired MetricCausality / Rationale
Combustion Temperature > 1100°C (2000°F)4[4].
Residence Time ≥ 2.0 seconds3[3].
Flue Gas Scrubber pH 8.5 - 9.5 (Alkaline)Neutralizes corrosive HCl gas generated during halogen combustion.
Destruction Efficiency > 99.99%Mandated baseline for halogenated organic waste streams[4].

IV. Emergency Spill Response Protocol

In the event of an accidental release of 5-chloro-2-nitro-N-phenylbenzamide powder:

  • Evacuation and PPE: Clear the immediate area. Responders must don double-layered nitrile gloves, unvented chemical safety goggles, and a P100 particulate respirator. Causality: The fine powder poses a severe inhalation hazard and can be absorbed through the skin.

  • Dry Containment: Do not use water initially. Gently cover the spill with a damp, inert absorbent (e.g., vermiculite or sand) to prevent aerosolization. Causality: Adding water directly to a halogenated organic powder creates a mobile slurry, expanding the contamination footprint and driving the chemical into porous laboratory surfaces.

  • Collection: Sweep the absorbed mixture using non-sparking tools into an HDPE hazardous waste bag. Wash the underlying surface with a mild alkaline laboratory detergent, followed by a distilled water rinse.

  • Validation Step: Post-cleanup, wipe the area with a clean, white filter paper. Treat the paper with a drop of diphenylamine indicator; the absence of a deep blue color change validates the complete removal of oxidative nitroaromatic residue.

V. References

  • Title: 5-Chloro-2-nitro-n-phenylbenzamide, 98% | 219487-62-4 (Referencing ACS Medicinal Chemistry Letters) Source: J&K Scientific URL:

  • Title: Air Pollution Control Technology Fact Sheet - Thermal Incinerator Source: U.S. Environmental Protection Agency (EPA) URL:

  • Title: Guidelines on Best Available Techniques and Provisional Guidance on Best Environmental Practices Source: Stockholm Convention / EPA URL:

  • Title: Chemical Hazard Communication Source: Environmental Health and Safety (Cornell University / OSHA) URL:

Sources

Handling

Personal protective equipment for handling 5-chloro-2-nitro-N-phenylbenzamide

Technical Bulletin: Advanced Safety, Handling, and Operational Workflows for 5-chloro-2-nitro-N-phenylbenzamide As drug development pushes toward highly specific allosteric modulation, the reagents we handle become incre...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Bulletin: Advanced Safety, Handling, and Operational Workflows for 5-chloro-2-nitro-N-phenylbenzamide

As drug development pushes toward highly specific allosteric modulation, the reagents we handle become increasingly complex. 5-chloro-2-nitro-N-phenylbenzamide (CAS: 219487-62-4) is a prime example. Widely utilized as a covalent orthosteric probe to occlude the canonical binding pocket of the nuclear receptor RORγt, this compound enables the unambiguous discovery of novel allosteric ligands ().

However, the very structural features that make it an excellent covalent probe—a lipophilic chlorinated ring and a reactive nitroaromatic scaffold—also make it a significant occupational hazard. As a Senior Application Scientist, I have designed this guide to move beyond basic Safety Data Sheet (SDS) compliance. Here, we explore the causality behind the safety protocols, ensuring your laboratory operations are both scientifically rigorous and uncompromisingly safe.

Hazard Causality and the "Trojan Horse" Solvent Effect

To handle this compound safely, you must understand the mechanisms of its toxicity. Nitroaromatic compounds (NACs) are notorious for causing skin sensitization, localized irritation, and, upon systemic absorption, hepatotoxicity and methemoglobinemia ().

The primary operational risk does not come from the dry powder itself, but from its preparation in assay vehicles. In biochemical workflows (like TR-FRET), this compound is solubilized in Dimethyl Sulfoxide (DMSO). DMSO acts as a chemical "Trojan Horse." It disrupts the lipid bilayers of the stratum corneum, creating water-filled pores that exponentially enhance the percutaneous absorption of dissolved solutes (). If a DMSO solution of 5-chloro-2-nitro-N-phenylbenzamide contacts your skin, the solvent will carry the toxic nitroaromatic payload directly into your systemic circulation.

RORgt_Mechanism Probe 5-chloro-2-nitro- N-phenylbenzamide Orthosteric RORγt Orthosteric Binding Site Probe->Orthosteric Covalent Occlusion Allosteric RORγt Allosteric Binding Site Orthosteric->Allosteric Enables Targeting Th17 Th17 Cell Differentiation Allosteric->Th17 Modulates Pathway

Mechanistic pathway of 5-chloro-2-nitro-N-phenylbenzamide in RORγt allosteric targeting.

Quantitative Safety Parameters

To standardize our approach, we must first baseline the quantitative data dictating our physical handling limits.

ParameterValueOperational Implication
Molecular Weight 276.68 g/mol Requires precise micro-analytical balances for low-volume assay prep.
Melting Point 163–168 °CSolid at room temperature; poses aerosolization and inhalation risks.
Nitrile Glove Breakthrough (DMSO) < 5 minutesImmediate glove change required upon any liquid contact.
Butyl Rubber Breakthrough (DMSO) > 480 minutesMandatory outer glove material for handling concentrated DMSO stocks.
Hazard Code P262Strict avoidance of eye, skin, and clothing contact is legally and scientifically mandated.

Causality-Driven PPE Matrix

Do not default to standard laboratory attire. Your Personal Protective Equipment (PPE) must scale with the state of the chemical (solid vs. solution).

Body PartStandard PPE (Dry Powder)High-Risk PPE (DMSO Solutions)Scientific Rationale
Hands Nitrile gloves (min 5 mil)Double-gloved: Butyl rubber over NitrileNitrile degrades rapidly in DMSO. Butyl rubber provides a >8-hour barrier against solvent-mediated penetration.
Eyes ANSI Z87.1 Safety GlassesChemical Splash GogglesPrevents mucosal absorption of highly concentrated, lipophilic aerosolized droplets.
Body Standard Cotton Lab CoatChemical-resistant apron over lab coatCotton absorbs DMSO, holding the toxicant against the skin. A resistant apron forces the liquid to bead and run off.
Respiratory N/A (if handled in hood)N95/P100 Particulate RespiratorPrevents inhalation of fine crystalline powder if weighing outside a controlled draft environment.

Self-Validating Experimental Workflow: RORγt Assay Stock Preparation

Trust in your data begins with trust in your protocol. The following methodology for preparing a 10 mM stock solution is designed as a self-validating system —meaning the protocol inherently proves its own success and safety before you move to the next step.

Step 1: Gravimetric Transfer (Containment)

  • Action: Calibrate a micro-analytical balance inside a Class II Type A2 Biological Safety Cabinet (BSC) or dedicated powder hood. Use anti-static weigh boats.

  • Causality: Static charge can cause fine nitroaromatic powders to repel and aerosolize. Anti-static tools prevent environmental contamination and ensure accurate molarity.

Step 2: Solubilization (The Trojan Horse Phase)

  • Action: Add anhydrous DMSO directly to the weigh boat or transfer vial to achieve a 10 mM concentration. Seal the amber glass vial immediately.

  • Causality: Amber glass prevents photo-degradation of the nitro group, which would otherwise yield unpredictable downstream assay artifacts.

Step 3: Protocol Self-Validation (Centrifugation)

  • Action: Vortex the vial for 30 seconds, then centrifuge at 10,000 × g for 5 minutes. Inspect the bottom of the vial.

  • Validation Check: The absence of a visible pellet self-validates that the compound is fully solubilized. If a pellet is present, your nominal concentration is inaccurate, and you risk pipetting micro-precipitates that will skew your TR-FRET dose-response curves.

Step 4: Aqueous Dilution & Spectrophotometric Validation

  • Action: Dilute the stock 1:1000 into your aqueous assay buffer. Measure the absorbance at 600 nm (OD600).

  • Validation Check: An OD600 reading identical to a blank buffer confirms no micro-precipitation has occurred upon transition from organic to aqueous media.

Workflow Start Dry Powder (CAS 219487-62-4) Hood Class II BSC / Fume Hood Start->Hood Containment Weigh Gravimetric Transfer Hood->Weigh Anti-static tools Solvent DMSO Solubilization Weigh->Solvent Add vehicle Assay Biochemical Assay Solvent->Assay Serial dilution Waste Halogenated Waste Solvent->Waste Excess stock Assay->Waste Safe disposal

Standard operating procedure for handling and disposing of 5-chloro-2-nitro-N-phenylbenzamide.

Spill Management and Disposal Logistics

Field-Proven Insight: The most common failure point in handling nitroaromatics is not the powder weighing—it is the cleanup of the solvent. Never use acetone to wipe down a DMSO-nitroaromatic spill, as it rapidly expands the surface area of the hazard without neutralizing it.

Solid Spill (Dry Powder):

  • Do NOT sweep or use compressed air. This aerosolizes the hazard.

  • Cover the powder gently with damp paper towels (water prevents dust formation).

  • Wipe up the material and place the towels into a sealed hazardous waste bag.

Liquid Spill (DMSO Solution):

  • Immediately don Butyl rubber gloves.

  • Pour an inert, non-combustible absorbent (e.g., vermiculite or sand) over the spill.

  • Collect the saturated absorbent and place it in a rigid, sealable container.

  • Wash the affected surface thoroughly with a strong detergent and water to break down residual lipophilic traces.

Disposal: Because this compound contains a chlorine atom, all liquid waste (including the DMSO stocks and aqueous assay flow-through) must be segregated into clearly labeled Halogenated Organic Waste containers. Mixing with non-halogenated waste can lead to dangerous exothermic reactions in the waste stream and violates standard EPA/local disposal regulations.

References

  • Brunsveld, L., et al. "Covalent Occlusion of the RORγt Ligand Binding Pocket Allows Unambiguous Targeting of an Allosteric Site." ACS Medicinal Chemistry Letters, 2021. URL:[Link]

  • Wang, Y., et al. "Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review." International Journal of Molecular Sciences, 2021. URL:[Link]

  • Kapourani, A., et al. "Dimethyl sulfoxide in topical pharmaceutical drug development: A fresh perspective." International Journal of Pharmaceutical Excipients, 2024. URL:[Link]

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